Butyl hypochlorite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5923-22-8 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
butyl hypochlorite |
InChI |
InChI=1S/C4H9ClO/c1-2-3-4-6-5/h2-4H2,1H3 |
InChI Key |
GUGRBFQNXVKOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCl |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for Butyl Hypochlorite Production
Controlled Synthesis Techniques
The classical preparation of tert-butyl hypochlorite (B82951) typically involves the chlorination of tert-butyl alcohol in an alkaline aqueous medium orgsyn.orgwikipedia.org. This method entails preparing a solution of sodium hydroxide (B78521) in water, to which tert-butyl alcohol is added to form a homogeneous mixture orgsyn.org. Chlorine gas is then bubbled through this mixture under controlled temperature conditions, usually between 0–20 °C, often around 15–20 °C, to prevent decomposition due to the exothermic nature of the reaction orgsyn.org.
The mechanism of formation involves chemical equilibria where hypochlorite and alkoxide intermediates are generated in the alkaline environment . Upon the addition of chlorine, these intermediates convert to tert-butyl hypochlorite . Specifically, tert-butyl hypochlorite can form through the direct interaction of hypochlorite with tert-butanol (B103910), or via the reaction of a tert-butoxyl radical with hypochlorous acid (HOCl) or chlorine (Cl₂) msu.ru. The pH shift during the chlorination process is critical for controlling phase separation and facilitating product isolation . For n-butanol, reactions with hypochlorous acid or chlorine can lead to the formation of potentially explosive butyl hypochlorite echemi.comnih.govnoaa.gov. Chlorination of butanol in aqueous media can also yield various by-products, including esters and butanal, with chloroform (B151607) being a notable volatile by-product when hypochlorite is used as the chlorinating agent witpress.com.
Beyond direct chlorination with chlorine gas, tert-butyl hypochlorite can also be synthesized through reactions with hypochlorous acid (HOCl) or chlorine monoxide (Cl₂O) orgsyn.orgorgsyn.org. One reported method involves shaking a solution of tert-butyl alcohol in an organic solvent, such as carbon tetrachloride or fluorotrichloromethane (Freon 11), with aqueous hypochlorous acid orgsyn.orgorgsyn.org. Alternatively, tert-butyl hypochlorite can be prepared by the action of chlorine monoxide on a solution of tert-butyl alcohol in carbon tetrachloride orgsyn.orgorgsyn.org. These methods offer alternatives to direct chlorine gas handling, which can be hazardous orgsyn.org.
Continuous flow synthesis presents a promising avenue for the production of this compound, offering advantages in safety, efficiency, and scalability compared to traditional batch methods psu.edu. While direct continuous flow synthesis of this compound is mentioned in the context of specific setups rsc.org, a common approach involves the in situ generation of tert-butyl hypohalite (including tert-butyl hypochlorite) under biphasic conditions orgsyn.orgbeilstein-journals.org. In this method, organic solutions of amines or amides are treated with aqueous sodium hypohalite in the presence of tert-butanol and acetic acid orgsyn.org. The slow addition of the sodium hypohalite solution helps maintain a low concentration of the tert-butyl hypohalite at any given time, which is beneficial for larger-scale processing as it reduces the need for direct handling of the isolated, often hazardous, reagent orgsyn.org. This approach allows for near quantitative conversions with high in situ yields (72–100%) and useful productivities beilstein-journals.org.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for achieving high yields and purity in this compound synthesis. For the chlorination of tert-butyl alcohol in alkaline aqueous media, several factors are critical:
Temperature Control: Maintaining a low temperature (typically 0–20 °C) is crucial to prevent the decomposition of the product and control the exothermic nature of the reaction orgsyn.org. Temperatures rising above 20 °C should be avoided orgsyn.org.
Chlorine Gas Flow Rate and Reaction Time: Precise control of the chlorine gas flow rate and reaction time is necessary to prevent the presence of excess chlorine, which can lead to undesirable side reactions . For a 1-mole scale synthesis, chlorine gas is typically passed at a rate of approximately 1 L/minute for 30 minutes, followed by 0.5–0.6 L/minute for an additional 30 minutes orgsyn.org.
pH Management: The pH of the reaction mixture plays a significant role. In some methods, tert-butyl alcohol and chlorine are added to a freshly prepared sodium hypochlorite solution with a concentration of 8.0-18.0 wt% and a pH of not less than 10 google.com. Chlorine addition continues until the reaction mixture reaches a pH of 4.8-5.5 google.com.
Purification Steps: After the reaction, the organic layer containing tert-butyl hypochlorite is typically separated, washed with a sodium carbonate solution to neutralize residual acids and excess chlorine, and then washed with water orgsyn.org. Drying over calcium chloride ensures the removal of water, which can hydrolyze the compound orgsyn.org.
Yields for the classical preparation method can range from 72% to 99% orgsyn.org. While the crude product can achieve 97–98% purity, distillation in an all-glass apparatus can further enhance purity to 98–100%, though it may slightly reduce the yield (69–96%) due to thermal decomposition orgsyn.org. The use of specific solvents, such as dioxane, can lead to yields as high as 95% .
Table 1: Optimized Reaction Parameters and Yields for tert-Butyl Hypochlorite Synthesis
| Parameter | Condition/Value | Impact on Yield/Purity | Source |
| Temperature | 0–20 °C (typically 15–20 °C) | Prevents decomposition, controls exothermicity | orgsyn.org |
| Chlorine Gas Flow Rate | Initial: ~1 L/min; Later: 0.5–0.6 L/min | Avoids excess chlorine, minimizes side reactions | orgsyn.org |
| Initial pH (alkaline medium) | Not less than 10 | Facilitates hypochlorite/alkoxide formation | google.com |
| Final pH (chlorine addition) | 4.8–5.5 | Controls product isolation | google.com |
| Washing | 10% aqueous sodium carbonate, then water | Neutralizes acids, removes residual chlorine | orgsyn.org |
| Drying Agent | Calcium chloride | Removes water, prevents hydrolysis | orgsyn.org |
| Purity (crude) | 97–98% | High purity for most purposes | orgsyn.org |
| Purity (distilled) | 98–100% | Improved purity, potential yield reduction | orgsyn.org |
| Yield Range (classical method) | 72–99% | Dependent on conditions and purification | orgsyn.org |
| Yield (with dioxane) | Up to 95% | Solvent-dependent yield enhancement |
Scalability Considerations for Research and Preparative Applications
Scalability is a critical factor in chemical synthesis, moving from laboratory-scale research to preparative and industrial applications. For tert-butyl hypochlorite, the classical chlorination method has demonstrated scalability, with successful preparations reported in quantities up to 7 moles (519 g) of tert-butyl alcohol orgsyn.org. This indicates that the batch process, when carefully controlled, can be adapted for larger laboratory and preparative scales.
However, tert-butyl hypochlorite is known to be a reactive and potentially hazardous reagent, which makes its direct handling and storage challenging, especially for large volumes orgsyn.orgorganic-chemistry.orglookchem.com. It decomposes exothermically when exposed to UV light, and sealed glass containers have been known to burst due to pressure buildup from prolonged light exposure orgsyn.orglookchem.com. It also reacts violently with rubber orgsyn.org. These properties necessitate careful handling, storage in dark, cool conditions, and the use of appropriate, all-glass apparatus orgsyn.org.
The development of in situ generation methods and continuous flow synthesis approaches addresses some of these scalability challenges psu.eduorgsyn.orgbeilstein-journals.org. By generating tert-butyl hypochlorite as needed within the reaction system, the risks associated with its isolation, storage, and direct manipulation are mitigated orgsyn.org. Continuous flow reactors, particularly those designed for biphasic reactions, promote efficient mixing and can achieve high conversions and productivities, making them attractive for larger-scale processing and potentially safer operation psu.edubeilstein-journals.org. These flow platforms can lead to a more practical and scalable preparation of N-halo compounds, where tert-butyl hypohalite is generated as an intermediate, eliminating the need for its isolation orgsyn.org. This shift towards flow chemistry offers significant advantages in terms of safety and environmental impact for large-scale production psu.edu.
Mechanistic Investigations of Butyl Hypochlorite Reactions
Fundamental Reaction Kinetics and Thermodynamics
The formation of tert-butyl hypochlorite (B82951) from tert-butyl alcohol and hypochlorous acid, along with its subsequent hydrolysis, has been shown to be subject to general acid-base catalysis. researchgate.netrsc.org Kinetic studies performed in buffer solutions with a pH range of 2.7 to 6.3 have elucidated the catalytic roles of various species. rsc.org The reactions are catalyzed by both acids and bases, including the hypochlorous acid and hypochlorite ion themselves, which can complicate kinetic analyses as their concentrations change during the reaction. rsc.org
The proposed mechanism for these reactions involves the formation of active intermediates. In the presence of a general acid catalyst (HA), an intermediate of the type ACl is postulated, where A is the anion of the acid. rsc.org For instance, with an acid catalyst, an intermediate such as H₂OCl⁺ may be formed. rsc.org These intermediates are key to understanding the relationship between the reactions of tert-butyl hypochlorite and those of hypochlorous acid. rsc.org
The rate of chlorination of various nitrogenous organic compounds by tert-butyl hypochlorite has been studied at 25 °C with an ionic strength of 0.5 M. researchgate.netdeepdyve.com For compounds like benzylamine, glycine (B1666218), and dimethylamine (B145610), the reactions in an acidic medium (pH 5–7) were found to be first order with respect to both the tert-butyl hypochlorite and the nitrogenous compound concentration, and approximately -1 order with respect to the proton concentration. researchgate.netdeepdyve.com The reaction with 2,2,2-trifluoroethylamine (B1214592) was more complex, with the order of reaction with respect to the amine varying with pH. researchgate.netdeepdyve.com
The catalytic rate coefficients for the hydrolysis of tert-butyl hypochlorite have been determined for several catalysts.
Interactive Data Table: Catalytic Rate Coefficients for the Hydrolysis of tert-Butyl Hypochlorite *
| Catalyst | k (catalytic rate coefficient) |
| H₂O | 2.0 x 10⁻⁵ |
| H₃O⁺ | 0.15 |
| H₂PO₄⁻ | 0.03 |
| HPO₄²⁻ | 1.0 |
| Cl⁻ | 0.01 |
Note: The specific units for the rate coefficients were not provided in the source material, but they typically would be in units of M⁻¹s⁻¹ or similar, depending on the reaction order.
To elucidate the mechanism of formation and hydrolysis of tert-butyl hypochlorite, isotopic labelling studies using ¹⁸O as a tracer have been instrumental. researchgate.netrsc.org These studies have definitively shown that in both the formation of tert-butyl hypochlorite from tert-butyl alcohol and hypochlorous acid, and in its subsequent hydrolysis, the bond between the tert-butyl group and the oxygen atom remains intact. researchgate.netrsc.org This finding indicates that the reaction does not proceed through a mechanism involving the cleavage of the C-O bond.
In a related context, ¹⁸O-labelling experiments have been used to investigate the thermolysis of tert-butyl peresters. These studies helped to rule out a mechanism involving a rapid reversible dissociation of the peroxide bond followed by a slower decarboxylation of the acyloxy radicals. researchgate.net While not directly on butyl hypochlorite, this demonstrates the power of isotopic labeling in distinguishing between potential reaction pathways in related compounds.
The use of chlorine-36, a beta emitter, in labeling tert-butyl hypochlorite has also been employed to investigate the role of the solvent in chlorination reactions. osti.gov In the chlorination of hydrocarbons like toluene (B28343), 2,3-dimethylbutane, and 2,2-dimethylpropane in a carbon tetrachloride solvent, the radioactivity was found exclusively in the alkyl-chloride product, indicating that the solvent was not significantly involved in the chain reaction sequence. osti.gov
The pH of the reaction medium significantly influences the rate of reactions involving tert-butyl hypochlorite. For instance, the formation and hydrolysis of tert-butyl hypochlorite have been investigated across a pH range of 2.7 to 6.3. rsc.org In the chlorination of nitrogenous compounds, the reaction rate shows a complex dependence on pH. researchgate.net For the chlorination of benzylamine, glycine, and dimethylamine, the reaction order is approximately -1 with respect to proton concentration, indicating that the rate decreases as the acidity increases in the pH range of 5-7. researchgate.netdeepdyve.com The reaction with 2,2,2-trifluoroethylamine shows an even more complex relationship between reaction order and pH. researchgate.netdeepdyve.com In the chlorination of phenols in an aqueous alkaline medium, the reaction rate shows an inverse first-order dependence on the hydroxide (B78521) ion concentration. researchgate.net
The ionic strength of the medium, however, appears to have a negligible effect on the rate of many reactions involving tert-butyl hypochlorite. researchgate.netresearchgate.net Studies on the oxidation of various aromatic aldehydes and the chlorination of phenols found that varying the ionic strength did not significantly affect the reaction rates. researchgate.netisca.me This suggests that these reactions are not ionic in nature and likely occur between neutral molecules. isca.me Similarly, in the oxidation of aliphatic aldehydes, variations in the ionic strength of the medium had a negligible effect on the reaction rate. researchgate.net
Interactive Data Table: Effect of Ionic Strength on the Oxidation Rate of Benzaldehydes by t-BuOCl at 35°C
| Benzaldehyde Derivative | Concentration of NaClO₄ (M) | Rate Constant (k) |
| p-methoxybenzaldehyde | 0.00 | 1.25 x 10⁻³ |
| 0.05 | 1.26 x 10⁻³ | |
| 0.10 | 1.28 x 10⁻³ | |
| p-methylbenzaldehyde | 0.00 | 1.10 x 10⁻³ |
| 0.05 | 1.12 x 10⁻³ | |
| 0.10 | 1.13 x 10⁻³ | |
| Benzaldehyde | 0.00 | 0.95 x 10⁻³ |
| 0.05 | 0.96 x 10⁻³ | |
| 0.10 | 0.98 x 10⁻³ | |
| p-chlorobenzaldehyde | 0.00 | 0.80 x 10⁻³ |
| 0.05 | 0.81 x 10⁻³ | |
| 0.10 | 0.82 x 10⁻³ | |
| p-nitrobenzaldehyde | 0.00 | 0.65 x 10⁻³ |
| 0.05 | 0.66 x 10⁻³ | |
| 0.10 | 0.67 x 10⁻³ |
Note: The specific units for the rate constants were not provided in the source material, but would likely be in s⁻¹ or a similar unit. The data demonstrates the minimal impact of changing ionic strength.
Radical Chain Mechanisms
tert-Butyl hypochlorite is a well-established reagent for free radical chlorinations, which can be initiated by either light (photoinitiation) or heat (thermal initiation). sciencemadness.orgacs.orgcdnsciencepub.com The reaction of tert-butyl hypochlorite with hydrocarbons such as toluene to yield benzyl (B1604629) chloride and tert-butyl alcohol is a classic example of a radical chain process. sciencemadness.org This reaction is accelerated by light or the presence of radical initiators like azobisisobutyronitrile (AIBN) and is inhibited by substances that trap radicals, such as oxygen and phenolic compounds. sciencemadness.org
Photoinitiated chlorination of hydrocarbons with tert-butyl hypochlorite can proceed rapidly even at low temperatures, such as 0°C, and in some cases as low as -78°C. sciencemadness.org The kinetics of the photochemically initiated radical chain chlorination of toluene in carbon tetrachloride have been studied, revealing that in the initial stages, the reaction rate is approximately proportional to the first power of the toluene concentration and the square root of the rate of initiation. acs.org
Thermally initiated reactions also proceed via a radical chain mechanism. acs.orgcdnsciencepub.com For example, the reaction of iodobenzene (B50100) with tert-butyl hypochlorite can be induced thermally to form iodobenzene t-butoxy chloride (IBBC). cdnsciencepub.com The thermal decomposition of IBBC in the absence of oxygen leads to products resulting from a variety of free radical chain reactions. cdnsciencepub.com The kinetics of the thermally initiated chlorination of toluene have also been investigated. acs.org
A plausible mechanism for these radical reactions involves the homolytic cleavage of the O-Cl bond in tert-butyl hypochlorite to produce a tert-butoxy (B1229062) radical and a chlorine radical, which then initiate the chain reaction. mdpi.comoregonstate.eduuomustansiriyah.edu.iq
The radical chain halogenation of hydrocarbons by tert-butyl hypochlorite involves distinct propagation and termination steps. sciencemadness.orguomustansiriyah.edu.iqchegg.com The chain is typically carried by the tert-butoxy radical. uomustansiriyah.edu.iq
The propagation steps for the chlorination of a hydrocarbon (RH) are as follows:
Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from the hydrocarbon to form tert-butyl alcohol and an alkyl radical (R•). uomustansiriyah.edu.iq t-BuO• + RH → t-BuOH + R•
Chlorine Abstraction: The newly formed alkyl radical then abstracts a chlorine atom from another molecule of tert-butyl hypochlorite to produce the chlorinated hydrocarbon (RCl) and regenerate the tert-butoxy radical, which can then continue the chain. uomustansiriyah.edu.iq R• + t-BuOCl → RCl + t-BuO•
This chain process allows a single initiation event to result in the conversion of many hydrocarbon molecules. uomustansiriyah.edu.iq The selectivity of hydrogen abstraction increases in the order of primary < secondary < tertiary C-H bonds. sciencemadness.org
Chain termination occurs when two radicals combine, removing them from the propagation cycle. acs.org A key termination step in these reactions is the mutual interaction of two tert-butoxy radicals. acs.org t-BuO• + t-BuO• → Inactive Products
The kinetics of these reactions imply that the hydrogen atom abstraction from the hydrocarbon by the tert-butoxy radical is the rate-determining step of chain propagation, and chain termination primarily involves the combination of two tert-butoxy radicals. acs.orgacs.org
Interactive Data Table: Relative Reactivities of C-H Bonds in Hydrocarbons towards t-Butyl Hypochlorite
| Hydrocarbon | Relative Reactivity (per H atom) |
| n-Butane (Primary) | 1.0 |
| n-Butane (Secondary) | 8.0 |
| 2,3-Dimethylbutane (Primary) | 1.0 |
| 2,3-Dimethylbutane (Tertiary) | 44.0 |
| Toluene (α-position) | 10.0 |
Source: Data compiled and interpreted from findings on selectivity in radical chlorination. sciencemadness.org
Influence of Radical Scavengers and Inhibitors
The mechanistic pathways of reactions involving tert-butyl hypochlorite can be significantly elucidated by studying the effects of radical scavengers and inhibitors. These substances interfere with radical chain reactions, and their ability to halt or slow down a reaction is strong evidence for the involvement of free radical intermediates.
In the chlorination of various hydrocarbons, such as toluene and other saturated hydrocarbons, with tert-butyl hypochlorite, the reactions are effectively inhibited by the presence of oxygen and phenolic compounds. researchgate.net This inhibition points towards a radical chain mechanism. researchgate.netresearchgate.net The process is often initiated by light or radical initiators like azobisisobutyronitrile, further supporting the role of radicals. researchgate.net
To gain deeper insights into these radical pathways, specific radical trapping experiments are often conducted. Common radical scavengers employed in these studies include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), butylated hydroxytoluene (BHT), and 1,1-diphenylethylene (B42955) (DPE). mdpi.com For instance, in the chlorooxidation of indoles and the chlorination of 2-oxindoles using tert-butyl hypochlorite, the introduction of TEMPO, BHT, or DPE leads to almost complete inhibition of the reaction. mdpi.com This strongly suggests that these transformations proceed through a radical-mediated pathway. mdpi.com
Interestingly, in the presence of TEMPO, the reaction of ethyl 1H-indole-2-carboxylate with tert-butyl hypochlorite yields the electrophilic chlorination product, ethyl 3-chloro-indole-2-carboxylate, in a significant yield. mdpi.com This outcome suggests a dual nature of tert-butyl hypochlorite, where it can act as a source of electrophilic chlorine (Cl+) in addition to its role in radical processes. mdpi.com
The use of radical scavengers helps differentiate between reactions occurring within a solvent cage and those that happen after a radical has escaped the cage. acs.org Scavengers are designed to react with free radicals that have diffused into the bulk solution, thus preventing them from propagating the chain reaction. acs.org
The following table summarizes the effects of various radical scavengers on reactions involving tert-butyl hypochlorite.
Table 1: Effect of Radical Scavengers on tert-Butyl Hypochlorite Reactions
| Reaction | Radical Scavenger/Inhibitor | Observed Effect | Implied Mechanism | Reference |
|---|---|---|---|---|
| Chlorination of toluene | Oxygen, Phenolic materials | Inhibition of reaction | Radical chain | researchgate.net |
| Chlorooxidation of indoles | TEMPO, BHT, DPE | Almost complete inhibition | Radical pathway | mdpi.com |
| Chlorination of 2-oxindoles | TEMPO, BHT, DPE | Almost complete inhibition | Radical pathway | mdpi.com |
Polar and Ionic Reaction Pathways
While radical mechanisms are prominent, tert-butyl hypochlorite also participates in reactions proceeding through polar and ionic pathways. This dual reactivity makes it a versatile reagent in organic synthesis. The nature of the substrate, solvent, and presence of catalysts can dictate which pathway is favored.
Electrophilic Chlorination Mechanisms
Tert-butyl hypochlorite can act as a source of an electrophilic chlorine atom, which can be transferred to a nucleophilic substrate. This is particularly evident in reactions with unsaturated compounds and electron-rich aromatic systems.
An example of this is the additive-free oxychlorination of alkynes and alkenes. rsc.orgnih.gov In these reactions, tert-butyl hypochlorite serves as the chlorinating agent. rsc.orgnih.gov The proposed mechanism involves an initial electrophilic attack of the chlorine from tert-butyl hypochlorite on the unsaturated C-C bond. rsc.org This addition generally follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. rsc.orglibretexts.org This is then followed by a nucleophilic attack, for instance by water, to yield the final product. rsc.org
The electrophilic nature of tert-butyl hypochlorite is also observed in the chlorination of nitrogenous organic compounds. researchgate.net In acidic media, kinetic studies of the N-chlorination of compounds like dimethylamine and glycine show a first-order dependence on the concentration of tert-butyl hypochlorite. researchgate.net This is consistent with a mechanism where the rate-determining step is the transfer of a chlorine atom from the hypochlorite to the nitrogen of the amine. researchgate.net
In some cases, the reaction can be catalyzed by acids. For example, the chlorine exchange between tert-butyl hypochlorite and chloride ions is acid-catalyzed, likely involving a protonated tert-butyl hypochlorite species (t-BuOClH⁺). researchgate.net
Oxidative Pathways and Electron Transfer Processes
Tert-butyl hypochlorite is a potent oxidizing agent for a variety of functional groups. organic-chemistry.org These oxidations can proceed through mechanisms that may involve electron transfer steps.
The oxidation of sulfides to sulfoxides by tert-butyl hypochlorite is a well-studied example. acs.org The reaction is believed to proceed via an initial electrophilic attack of the chlorine on the sulfur atom, forming a tetracovalent sulfur intermediate, an alkoxysulfonium salt. acs.orgacs.org This intermediate then undergoes further reaction to yield the sulfoxide (B87167). acs.org
In the oxidation of bromide ions, kinetic studies show the reaction is first-order with respect to both bromide and tert-butyl hypochlorite concentrations. researchgate.net The reaction is subject to general acid catalysis, suggesting the involvement of a protonated intermediate in the rate-determining step. researchgate.net
The oxidation of alcohols to carbonyl compounds by tert-butyl hypochlorite has been proposed to occur through different pathways. journals.co.zaniscpr.res.in One proposed mechanism involves the formation of an intermediate hypochlorite ester, which then decomposes to the ketone or aldehyde. niscpr.res.in However, other studies suggest a direct interaction between the alcohol and the hypochlorite without the formation of a discrete ester intermediate. journals.co.za
Recent research has also explored the possibility of single electron transfer (SET) mechanisms. For instance, it has been proposed that the reaction of tert-alkoxides with compounds like tetrabromomethane involves the formation of hypohalites, which then initiate radical halogenation through homolytic decomposition. mdpi.com While direct evidence for SET from tert-butyl hypochlorite in many of its common reactions is still an area of active investigation, its oxidative power is undisputed.
Computational and Theoretical Modeling of Reaction Energetics
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those involving tert-butyl hypochlorite. Theoretical modeling allows for the examination of reaction pathways, transition states, and the electronic properties of molecules, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions. arxiv.orgrsc.org DFT calculations can be used to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most likely pathway. mdpi.com
For example, DFT studies can be employed to investigate the cycloaddition reactions of species generated from reactions involving organometallic compounds, where the reaction mechanism can be complex. mdpi.com By calculating the energy barriers for different possible pathways, researchers can determine the most plausible reaction mechanism. mdpi.com
In the context of tert-butyl hypochlorite reactions, DFT could be used to model the homolytic cleavage of the O-Cl bond to form radicals, as well as the energetics of electrophilic attack on a double bond. Such calculations can help to rationalize the observed regioselectivity and stereoselectivity of these reactions. For instance, DFT calculations have been used to study the regioselectivity of the addition of sulfenyl chloride to ethenes, a reaction type related to electrophilic additions of tert-butyl hypochlorite. acs.org
Furthermore, DFT can be combined with molecular mechanics (QM/MM) methods to study reactions in complex environments, such as in solution. arxiv.org A DFT-based QM/CG-MM (Quantum Mechanics/Coarse-Grained Molecular Mechanics) approach has been developed and tested for the reaction of tert-butyl hypochlorite with the benzyl radical in a carbon tetrachloride solvent. arxiv.org This method accurately reproduced the free energy profile of the reaction, demonstrating the power of such hybrid methods in studying complex reactive systems. arxiv.org
Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to its reactivity. Reactivity descriptors derived from electronic structure calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into how a molecule will behave in a chemical reaction. irjweb.commdpi.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, and its energy is related to the molecule's nucleophilicity. wuxiapptec.com The LUMO is the orbital to which a molecule is most likely to accept electrons, and its energy is related to its electrophilicity. wuxiapptec.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap generally suggests higher reactivity. irjweb.comnih.gov
For tert-butyl hypochlorite, the LUMO would be expected to have significant character on the O-Cl antibonding orbital (σ*), making it susceptible to nucleophilic attack and facilitating the transfer of a chlorine atom. The distribution of the LUMO can explain why it acts as a halogenating agent. wuxiapptec.com
Analysis of the HOMO and LUMO can help to predict the outcome of reactions. For example, in an electrophilic addition reaction, the interaction between the HOMO of the alkene and the LUMO of the electrophile is key. rsc.org By comparing the HOMO-LUMO energy gaps for different possible reaction pathways, one can predict which pathway is more favorable. wuxiapptec.com
The following table provides a conceptual overview of how HOMO-LUMO analysis can be applied to understand the reactivity of tert-butyl hypochlorite.
Table 2: Conceptual Application of HOMO-LUMO Analysis to tert-Butyl Hypochlorite Reactivity
| Reactant | Key Orbital | Interaction with tert-Butyl Hypochlorite | Predicted Reactivity |
|---|---|---|---|
| Alkene | HOMO (π orbital) | Interaction with LUMO (σ* O-Cl) of tert-butyl hypochlorite | Electrophilic addition |
| Amine | HOMO (n orbital on N) | Interaction with LUMO (σ* O-Cl) of tert-butyl hypochlorite | Electrophilic N-chlorination |
Butyl Hypochlorite As a Versatile Reagent in Complex Organic Transformations
Halogenation Reactions
Butyl hypochlorite (B82951), particularly tert-butyl hypochlorite (t-BuOCl), has emerged as a significant reagent in organic synthesis for performing chlorination reactions. wikipedia.org Its utility spans the selective chlorination of various carbon-hydrogen (C-H) bonds and the chlorooxidation of unsaturated systems. mdpi.comlookchem.com
The selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, and butyl hypochlorite has proven to be a valuable tool in this endeavor. It facilitates the chlorination of alkylaromatic, aliphatic, and alicyclic hydrocarbons, as well as amides, often with notable regioselectivity.
The reaction of tert-butyl hypochlorite with alkylaromatic compounds can be directed to achieve selective chlorination at the benzylic position (alpha-halogenation). This process is typically a radical chain reaction that can be initiated by light or chemical initiators like azobisisobutyronitrile (AIBN). sciencemadness.org For instance, the reaction with toluene (B28343) primarily yields benzyl (B1604629) chloride and tert-butyl alcohol. sciencemadness.org
Research has shown that iron-containing catalysts can be employed to enhance the efficiency of this reaction. In the presence of an iron catalyst, the chlorination of toluene and ethylbenzene (B125841) with tert-butyl hypochlorite can produce benzyl chloride and 1-chloroethylbenzene, respectively, in yields exceeding 50%. sciforum.netsciforum.net Further optimization by adjusting reaction time and temperature can increase the yield of benzyl chloride to 65%. sciforum.net The use of ultrasound has also been shown to accelerate the reaction, achieving 80% conversion of toluene in 3 hours. sciforum.net
A high degree of selectivity for dichlorination at the alpha position has also been reported. For example, the chlorination of ethylbenzene with tert-butyl hypochlorite can yield α,α-dichloroethylbenzene with a high selectivity of 90-100% over other multichlorinated species. google.com
Table 1: Iron-Catalyzed Alpha-Chlorination of Alkylaromatics with tert-Butyl Hypochlorite sciforum.netsciforum.net
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Toluene | FeBr₂ | Benzyl chloride | >50% (up to 65%) |
| Ethylbenzene | Iron catalyst | 1-Chloroethylbenzene | >50% |
tert-Butyl hypochlorite is also effective for the chlorination of saturated aliphatic and alicyclic hydrocarbons. These reactions, often photoinitiated, proceed via a radical mechanism. sciencemadness.org A notable characteristic of these chlorinations is the selectivity for different types of C-H bonds. The reactivity generally follows the order: tertiary > secondary > primary. sciencemadness.org This selectivity is somewhat greater than that observed in chlorinations using molecular chlorine. sciencemadness.org
For example, in the chlorination of 3-methylpentane, the tertiary chloride is formed in 91% yield, with no observable products from the chlorination of secondary or primary C-H bonds. nih.gov This high degree of positional selectivity highlights the utility of reagents like tert-butyl hypochlorite in targeting specific sites within a molecule. nih.gov The reaction conditions can be quite mild, with photoinitiated chlorinations proceeding rapidly at temperatures as low as 0°C and even -78°C in some cases. sciencemadness.org
Table 2: Relative Reactivities of C-H Bonds in Radical Chlorination with tert-Butyl Hypochlorite sciencemadness.org
| Hydrocarbon Type | C-H Bond Type | Relative Reactivity |
|---|---|---|
| Aliphatic | Primary | 1 |
| Aliphatic | Secondary | >1 |
A significant advancement in C-H chlorination involves the site-selective functionalization of aliphatic amides using tert-butyl hypochlorite. acs.orgacs.orgnih.gov A photochemical method has been developed that employs tert-butyl hypochlorite as the chlorinating agent, facilitated by a household compact fluorescent lamp. acs.orgacs.orgnih.gov This reaction proceeds through an N-heterocyclic carbene (NHC) promoted N-H chlorination, followed by a photoinduced Hofmann-Löffler-Freytag chlorine atom transfer. acs.orgacs.org The process is further assisted by (diacetoxyiodo)benzene. acs.orgacs.org
This protocol demonstrates broad applicability and is effective for the site-selective chlorination of methyl, methylene, and methine hydrogens within the amide substrate. acs.orgacs.orgnih.gov The mechanism is thought to involve the initial N-chlorination of the amide, which then undergoes light-induced cleavage of the N-Cl bond to form an amidyl radical. acs.org This radical can then participate in intramolecular hydrogen atom transfer, leading to selective C-H chlorination. acs.org
Table 3: Key Features of Photoinduced C(sp³)–H Chlorination of Amides acs.orgacs.orgnih.gov
| Feature | Description |
|---|---|
| Chlorinating Agent | tert-Butyl Hypochlorite |
| Light Source | Compact Fluorescent Lamp |
| Promoter | N-Heterocyclic Carbene (SIPr·HCl) |
| Facilitator | (Diacetoxyiodo)benzene |
| Reaction Type | Hofmann-Löffler-Freytag Chlorine Atom Transfer |
tert-Butyl hypochlorite is a versatile reagent for the chlorination of unsaturated hydrocarbons, including olefins and alkynes. mdpi.comresearchgate.net These reactions often lead to chlorooxidation products, where both a chlorine atom and an oxygen-containing group are added across the double or triple bond.
An additive-free protocol has been developed for the chlorooxidation of various alkynes and alkenes using tert-butyl hypochlorite and water. rsc.org This method allows for the synthesis of α,α-dichloroketones from terminal aryl and diaryl internal alkynes, and α-chlorohydrins from aliphatic terminal alkenes. rsc.org The oxygen atom in the final products originates from water, as confirmed by ¹⁸O-labeling experiments. rsc.org
The proposed mechanism involves an initial electrophilic chlorination of the unsaturated C-C bond in a Markovnikov fashion, followed by nucleophilic attack by water. rsc.org This approach is advantageous as it uses a mild chlorine source and a green oxygen source (water) under ambient conditions. rsc.org tert-Butyl hypochlorite has been successfully applied to the chlorooxidation of various unsaturated hydrocarbons, highlighting its broad utility. mdpi.comresearchgate.net
Table 4: Chlorooxidation Products from Unsaturated Hydrocarbons with tert-Butyl Hypochlorite and Water rsc.org
| Substrate Type | Product Type |
|---|---|
| Aryl Terminal Alkynes | α,α-Dichloroketones |
| Diaryl Internal Alkynes | α,α-Dichloroketones |
Olefin and Alkyne Chlorination
Diastereoselectivity in Alkene Transformations
Tert-butyl hypochlorite is instrumental in various diastereoselective reactions involving alkenes. Its ability to act as a chlorine source under controlled conditions allows for the generation of chiral intermediates that lead to products with high stereocontrol.
One notable application is in the dichlorination of allylic alcohols. For instance, the enantioselective dichlorination of alkenes can be catalyzed by chiral complexes, using tert-butyl hypochlorite as the chlorine source. nih.gov In a specific example, an allylic alcohol was dichlorinated with an enantiomeric ratio (er) of 95:5, demonstrating the high degree of stereocontrol achievable. nih.gov
The reagent is also used to prepare α-chloronitroso ethers from hydroximo-lactones. These ethers subsequently participate in [4+2] cycloaddition reactions with dienes, yielding 3,6-dihydro-2H-1,2-oxazines with high enantiomeric excess and often exhibiting stereospecific trans-addition. researchgate.net
Furthermore, t-BuOCl facilitates the diastereoselective C-H functionalization of complex cyclic systems. In the functionalization of tetrahydrocarbazoles, the use of tert-butyl hypochlorite resulted in excellent diastereoselectivity, achieving a diastereomeric ratio (d.r.) greater than 20:1. rsc.org
Table 1: Examples of Diastereoselective Transformations Using this compound
| Reaction Type | Substrate | Product Type | Selectivity | Reference(s) |
|---|---|---|---|---|
| Dichlorination | Allylic Alcohol | Dichloroalkane | 95:5 er | nih.gov |
| Cycloaddition | α-Chloronitroso Ether + Diene | 3,6-Dihydro-2H-1,2-oxazine | High ee | researchgate.net |
| C-H Functionalization | Tetrahydrocarbazole | 1-Chlorotetrahydrocarbazole | >20:1 d.r. | rsc.org |
Nitrogen and Carbon Chlorination (e.g., Anilides, N-Chloroamides)
Tert-butyl hypochlorite is an effective reagent for the chlorination of both nitrogen and carbon atoms in various organic molecules, particularly anilides and amides. journals.co.zaresearchgate.net
For the nuclear chlorination of anilides, the reaction is typically conducted in a polar solvent mixture, such as carbon tetrachloride and glacial acetic acid. journals.co.za This method demonstrates high regioselectivity, with chlorination occurring almost exclusively at the para-position of the aromatic ring, provided it is not blocked. journals.co.zatandfonline.com This electrophilic aromatic substitution proceeds under mild conditions without the need for a catalyst. tandfonline.com
The reagent is also widely used for the synthesis of N-chloroamides from their corresponding primary and secondary amides. journals.co.zaacs.org The reaction proceeds efficiently by treating the amide with an equimolecular quantity of tert-butyl hypochlorite. While effective, it is noted that tert-butyl hypochlorite is a hazardous reagent, and alternative methods using reagents like calcium hypochlorite have been developed for safer, large-scale preparations. organic-chemistry.orgunich.it
Table 2: Chlorination of Anilides and Amides with this compound
| Substrate | Solvent System | Product | Position of Chlorination | Reference(s) |
|---|---|---|---|---|
| Acetanilide | CCl₄ / Acetic Acid | 4-Chloroacetanilide | Para (Nuclear) | journals.co.zatandfonline.com |
| Benzanilide | CCl₄ / Acetic Acid | 4-Chlorobenzanilide | Para (Nuclear) | journals.co.za |
| Propionanilide | CCl₄ / Acetic Acid | 4-Chloropropionanilide | Para (Nuclear) | journals.co.za |
| Acetamide | CCl₄ / Acetic Acid | N-Chloroacetamide | Nitrogen | journals.co.za |
| Benzamide | CCl₄ / Acetic Acid | N-Chlorobenzamide | Nitrogen | journals.co.zaacs.org |
| p-Toluenesulfonamide | Methanol (B129727) | N-Chloro-p-toluenesulfonamide | Nitrogen | journals.co.za |
Decarboxylative Chlorination (Hunsdiecker-type Reactions)
A significant application of tert-butyl hypochlorite is its use as the chlorine source in silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids, a transformation analogous to the classic Hunsdiecker reaction. nih.govresearchgate.netacs.org This modern variant overcomes many limitations of the original method, such as the need for stoichiometric, pre-formed silver salts and harsh conditions. nih.govresearchgate.net
The reaction is typically catalyzed by a silver complex, such as Ag(Phen)₂OTf, and proceeds under mild conditions to afford the corresponding alkyl chlorides in high yields. nih.govorganic-chemistry.org The reactivity of the carboxylic acid substrate is dependent on the nature of the alkyl group, following the general trend: tertiary and benzylic > secondary > primary. cas.cn Aromatic carboxylic acids are generally unreactive under these conditions. organic-chemistry.org The proposed mechanism involves a single electron transfer process, initiating a radical chain reaction. nih.govacs.org This method has also been successfully applied to the decarboxylative chlorination of indole-2-carboxylic acids to yield 2,3-dichloroindoles. mdpi.com
Table 3: Silver-Catalyzed Decarboxylative Chlorination with this compound
| Substrate Type | Catalyst | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Tertiary Aliphatic Carboxylic Acid | Ag(Phen)₂OTf | Mild, Room Temp. | Tertiary Alkyl Chloride | organic-chemistry.orgcas.cn |
| Secondary Aliphatic Carboxylic Acid | Ag(Phen)₂OTf | Mild, Room Temp. | Secondary Alkyl Chloride | organic-chemistry.orgcas.cn |
| Primary Aliphatic Carboxylic Acid | Ag(Phen)₂OTf | Higher Temp. | Primary Alkyl Chloride | organic-chemistry.org |
| Indole-2-carboxylic Acid | - | - | 2,3-Dichloroindole | mdpi.com |
Functional Group Compatibility in Halogenations
A key advantage of using tert-butyl hypochlorite in halogenation reactions is its compatibility with a wide array of functional groups, which makes it a valuable tool in the synthesis of complex molecules. mdpi.comorganic-chemistry.org
In the silver-catalyzed Hunsdiecker-type reactions, the process exhibits remarkable functional group tolerance. nih.govacs.orgorganic-chemistry.org Similarly, in the silver-catalyzed C(sp³)–H chlorination, the reaction is compatible with various synthetically useful groups. organic-chemistry.org Chlorination of indole (B1671886) derivatives also proceeds while leaving many substituents intact. mdpi.comnih.gov
Tolerated Functional Groups:
Esters organic-chemistry.org
Nitriles organic-chemistry.orgnih.gov
Nitro groups organic-chemistry.orgnih.gov
Halogens (F, Cl, Br) mdpi.com
Carboxylic acids organic-chemistry.org
Methoxycarbonyl groups mdpi.comnih.gov
Incompatible Functional Groups: In the context of the silver-catalyzed decarboxylative chlorination, the reaction is not compatible with certain sensitive groups: organic-chemistry.org
Hydroxyl groups
Amino groups
Electron-rich aryl groups
Table 4: Functional Group Compatibility of this compound in Halogenations
| Reaction Type | Tolerated Groups | Incompatible Groups | Reference(s) |
|---|---|---|---|
| Ag-Catalyzed Decarboxylative Chlorination | Ester, Ether, Ketone, Alkene, Alkyne, Halide | Hydroxyl, Amino, Electron-Rich Aryl | nih.govresearchgate.netorganic-chemistry.org |
| Ag-Catalyzed C(sp³)–H Chlorination | Ester, Nitrile, Nitro, Carboxylic Acid | - | organic-chemistry.org |
| Chlorination of Indole Derivatives | Halogen (F, Cl, Br), Cyano, Nitro, Methoxycarbonyl | - | mdpi.comnih.gov |
Oxidation Reactions
Tert-butyl hypochlorite serves as a versatile oxidizing agent, capable of selectively transforming various functional groups under specific conditions. organic-chemistry.org
Selective Oxidation of Alcohols to Carbonyls
The oxidation of alcohols using tert-butyl hypochlorite provides a pathway to carbonyl compounds, with the outcome often depending on the substrate and reaction conditions. organic-chemistry.orgjournals.co.za
Secondary alcohols are readily oxidized to the corresponding ketones in high yields. organic-chemistry.org The reaction is often carried out in the presence of pyridine (B92270). researchgate.net Studies on cyclic substrates like cis- and trans-4-t-butylcyclohexanol show that both isomers are oxidized, and the mechanism is thought to involve the loss of the α-hydrogen. researchgate.net
The oxidation of primary alcohols is generally slower. journals.co.za However, when the reaction is performed in the presence of pyridine and methanol, saturated primary alcohols are converted to their corresponding methyl esters in very high yields. rsc.orgresearchgate.net This transformation is believed to proceed through aldehyde and acyl chloride intermediates. rsc.org In contrast, benzylic alcohols under the same conditions typically yield a mixture of the corresponding aldehyde and methyl ester. rsc.orgresearchgate.net
Table 5: Selective Oxidation of Alcohols with this compound
| Substrate Type | Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| Secondary Alcohols | t-BuOCl, Pyridine | Ketones | Very High | researchgate.net |
| Saturated Primary Alcohols | t-BuOCl, Pyridine, Methanol | Methyl Esters | Very High | rsc.orgresearchgate.net |
| Benzylic Alcohols | t-BuOCl, Pyridine, Methanol | Aldehydes and Methyl Esters | Mixture | rsc.orgresearchgate.net |
Conversion of Aldehydes to Acid Chlorides and Sulfides to Sulfoxides
Tert-butyl hypochlorite is an efficient reagent for the direct oxidation of both aldehydes and sulfides. organic-chemistry.org
The conversion of aldehydes to acid chlorides is a particularly useful transformation. psu.eduechemi.com This reaction can often be performed under solvent-free conditions, simply by reacting the aldehyde with tert-butyl hypochlorite. psu.edu For example, biomass-derived aldehydes such as 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) are cleanly converted to their respective acid chlorides, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC). psu.edu The reaction can also occur when using excess tert-butyl hypochlorite in the oxidation of diols, which proceeds via an aldehyde intermediate. tandfonline.com
The oxidation of sulfides to sulfoxides is another key application of this reagent. organic-chemistry.orgacs.org The reaction proceeds rapidly, and at low temperatures (e.g., -78 °C), it is highly selective, producing sulfoxides without significant over-oxidation to the corresponding sulfones. acs.org Mechanistic studies, including those using ¹⁸O-labeled water, have shown that in the absence of water, the oxygen atom in the resulting sulfoxide (B87167) originates from the hypochlorite. oup.com However, if water is present, it acts as the oxygen source. oup.com The reaction is believed to proceed through a tetracovalent sulfur intermediate, such as an alkoxysulfonium salt. acs.orgacs.orgoup.com
Table 6: Oxidation of Aldehydes and Sulfides with this compound
| Substrate Type | Substrate Example | Product Type | Conditions | Reference(s) |
|---|---|---|---|---|
| Aldehyde | 5-(Chloromethyl)furfural | Acid Chloride | Solvent-free, Room Temp. | psu.edu |
| Aldehyde | Benzaldehyde (from diol) | Acid Chloride | Excess t-BuOCl | tandfonline.com |
| Sulfide | Diphenyl Sulfide | Sulfoxide | Low Temp. (-78 °C) | acs.orgoup.comresearchgate.net |
| Sulfide | Various | Sulfoxide | Anhydrous or Aqueous | organic-chemistry.orgoup.com |
Chlorooxidation and Oxidation of Heteroaromatic Systems (e.g., Indoles, Oxindoles)
tert-Butyl hypochlorite (t-BuOCl) serves as a versatile reagent for the chlorooxidation and chlorination of indole and oxindole (B195798) systems, providing access to a variety of synthetically valuable chlorinated derivatives. mdpi.comdntb.gov.ua The reagent's utility lies in its ability to act as both an oxidizing agent and a source of chlorine, allowing for controlled functionalization under mild conditions. mdpi.com The reaction outcomes can be selectively directed toward different products by choosing the appropriate substrates and reaction conditions. mdpi.comnih.gov
Research has demonstrated that the reaction of tert-butyl hypochlorite with indoles can lead to the formation of 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles. mdpi.com This process is highly efficient, often resulting in moderate to excellent yields. mdpi.comnih.gov A key advantage of this methodology is its compatibility with a range of functional groups, including halogens, cyano, nitro, and methoxycarbonyl groups, which remain intact during the transformation. mdpi.comnih.gov
The oxidation of 3-heteroarylindoles to the corresponding oxindoles using tert-butyl hypochlorite has also been investigated. thieme-connect.comunimi.it Careful adjustment of the reaction conditions allows for the preparative scale synthesis of these desired products. thieme-connect.comunimi.it The mechanism of this transformation is believed to involve two competing pathways, which, depending on stereoelectronic factors, can yield 3-heteroaryloxindoles with either a hydrogen or a chlorine atom at the C3 position. thieme-connect.comunimi.it
The versatility of tert-butyl hypochlorite in these transformations is highlighted in the selective synthesis of various chlorinated oxindoles and indoles. For instance, the chlorooxidation of indoles can be controlled to produce specific chlorinated oxindole derivatives. mdpi.comresearchgate.net Furthermore, tert-butyl hypochlorite can be used for the decarboxylative chlorination of indole-2-carboxylic acids. mdpi.comresearchgate.net
Table 1: Selected Examples of Chlorooxidation of Indoles with tert-Butyl Hypochlorite mdpi.com
| Substrate | Product | Yield |
| Methyl 2-oxoindoline-2-carboxylate | Methyl 2-chloro-3-oxoindoline-2-carboxylate | 91% |
| 2-Phenylindolin-3-one | 2-Chloro-2-phenylindolin-3-one | >99% |
Oxidative Dimerization Processes (e.g., Aromatic Amines)
tert-Butyl hypochlorite is a key precursor in a convenient and efficient method for the oxidative dimerization of aromatic amines to produce azobenzenes. organic-chemistry.orgnbu.ac.in This transformation is typically achieved using tert-butyl hypoiodite (B1233010) (t-BuOI), which is generated in situ from the reaction of tert-butyl hypochlorite with sodium iodide (NaI). organic-chemistry.orgresearchgate.net This approach allows for the synthesis of both symmetrical and unsymmetrical azobenzenes under mild, metal-free conditions. organic-chemistry.orgnih.gov
The method is noted for its efficiency and broad substrate scope, accommodating electron-rich, electron-deficient, and sterically hindered aromatic amines. organic-chemistry.org The synthesis of symmetrical azobenzenes proceeds with yields ranging from 44% to 97%. organic-chemistry.org For the more challenging synthesis of unsymmetrical azobenzenes, this method demonstrates good selectivity, with yields typically between 47% and 72%. organic-chemistry.org The reaction pathway involves N-iodination, followed by nucleophilic substitution and elimination of hydroiodic acid (HI). organic-chemistry.org
This process offers a significant advantage over traditional methods that often require heavy-metal oxidants or toxic reagents. organic-chemistry.org The in situ generation of the active oxidant from the cost-effective precursors tert-butyl hypochlorite and sodium iodide makes this a practical approach for synthesizing a diverse range of aromatic azo compounds. organic-chemistry.orgnbu.ac.in
Oxidation of Hexoses and Related Carbohydrates
More recently, tert-butyl hypochlorite has been employed in the site-selective dehydroxy-chlorination of secondary alcohols in unprotected glycosides. nih.gov This method provides a novel way to introduce a chlorine atom into mono- and disaccharides without the need for extensive protecting group strategies. nih.gov The process begins with a site-selective oxidation of a hydroxyl group to a ketone, which is then converted to a trityl hydrazone. nih.govrsc.org Treatment of this hydrazone with tert-butyl hypochlorite generates a chloro-azo intermediate. rsc.orgrsc.org Subsequent thermolysis in the presence of a hydrogen atom donor, such as a bulky thiol, yields the desired chloro-sugar. nih.gov The choice of the hydrogen atom donor is critical as it influences both the yield and the stereoselectivity of the chlorination, allowing for control over the formation of either the axial or equatorial chloride. nih.gov
Synthesis of Other Reactive Intermediates and Reagents
Generation of Butyl Hypoiodite and Related Halogenating Species
tert-Butyl hypochlorite is a crucial starting material for the in situ generation of tert-butyl hypoiodite (t-BuOI), a powerful and more reactive halogenating and oxidizing agent. organic-chemistry.orgcardiff.ac.uk This reactive intermediate is not typically isolated in pure form and is prepared as needed within the reaction mixture. cardiff.ac.ukresearchgate.net The most common methods for its preparation involve the reaction of tert-butyl hypochlorite with either elemental iodine or a metal iodide salt, such as sodium iodide (NaI). cardiff.ac.ukresearchgate.netresearchgate.net
The generated tert-butyl hypoiodite is a versatile reagent used in a variety of organic transformations. For instance, it is employed for the oxidative dimerization of aromatic amines to azobenzenes and for the generation of nitrile oxides from oximes for use in cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org The combination of tert-butyl hypochlorite and an iodide source provides a convenient and cost-effective way to access the reactivity of tert-butyl hypoiodite without handling the unstable reagent directly. researchgate.net It has been noted that the nature of the reagent generated can differ depending on the preparative method; the reagent formed from tert-butyl hypochlorite and iodine is distinct from that produced by reacting potassium tert-butoxide with iodine. cardiff.ac.ukresearchgate.net
Preparation of Organic Chloramines (e.g., Chloramine-T)
tert-Butyl hypochlorite is an effective reagent for the synthesis of organic chloramines. wikipedia.orgwikipedia.org This reaction involves the treatment of a primary or secondary amine with tert-butyl hypochlorite, resulting in the formation of an N-chloroamine and tert-butanol (B103910) as a byproduct. wikipedia.orgwikipedia.org
The general reaction can be represented as: R₂NH + t-BuOCl → R₂NCl + t-BuOH wikipedia.orgwikipedia.org
This method serves as a useful alternative to using sodium hypochlorite (bleach) for the preparation of these compounds. wikipedia.org Organic chloramines, such as N-chloromorpholine and N-chloropiperidine, are valuable intermediates in organic synthesis. wikipedia.org For example, they can be used in the Hofmann–Löffler reaction under acidic conditions. wikipedia.org The use of tert-butyl hypochlorite provides a convenient route to access these reactive species. wikipedia.org
Formation of 2-Imidazolines from Aldehydes
An efficient and high-yield synthesis of 2-imidazolines can be achieved through the reaction of aldehydes with ethylenediamine (B42938) in the presence of tert-butyl hypochlorite as an oxidant. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method is notable for its practicality and broad applicability to both aromatic and aliphatic aldehydes, often providing the corresponding 2-imidazolines in excellent yields, sometimes up to 100%. organic-chemistry.orgthieme-connect.com
The reaction is typically carried out in tert-butanol at a moderate temperature of 50°C. organic-chemistry.org The process is a significant improvement over other methods, such as those using molecular iodine, particularly for the synthesis of 2-alkylimidazolines from aliphatic aldehydes, which often result in lower yields with other reagents. thieme-connect.com The addition of potassium iodide (KI) can further enhance the reaction yield, as it leads to the in situ generation of tert-butyl hypoiodite. organic-chemistry.org
This methodology has been successfully applied to the synthesis of important chiral ligands, such as 1,3-bis(imidazolin-2-yl)benzene and 2,6-bis(imidazolin-2-yl)pyridine (pybim), directly from the corresponding dialdehydes in high yields. organic-chemistry.orgorganic-chemistry.org The mild conditions, scalability, and versatility of this tert-butyl hypochlorite-mediated cyclization make it a valuable tool in synthetic and medicinal chemistry. organic-chemistry.org
Table 2: Synthesis of 2-Imidazolines from Aldehydes using tert-Butyl Hypochlorite thieme-connect.comnih.gov
| Aldehyde | Diamine | Product | Yield |
| Benzaldehyde | Ethylenediamine | 2-Phenyl-4,5-dihydro-1H-imidazole | 96% |
| p-Tolualdehyde | Ethylenediamine | 2-(p-Tolyl)-4,5-dihydro-1H-imidazole | High |
| Pyridine-2,6-dicarbaldehyde | Ethylenediamine | 2,6-Bis(imidazolin-2-yl)pyridine | High |
| 2-Thiophene-2-carboxaldehyde | Ethylenediamine | 2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole | 80% |
This compound in Polymer Functionalization (e.g., Halogenation of Butyl Rubber)
Tert-butyl hypochlorite serves as an effective reagent for the post-polymerization modification of various polymers. Its application is particularly noted in halogenation reactions, where it can introduce chlorine atoms onto the polymer backbone, thereby altering the polymer's chemical reactivity and physical properties. This functionalization is a key step in creating more specialized materials from existing commodity or specialty polymers. The use of tert-butyl hypochlorite has been explored for the modification of elastomers like butyl rubber and for the functionalization of other polymers such as polystyrene and polysiloxanes. google.commdpi.comgoogle.com
The halogenation of butyl rubber (isobutylene-isoprene rubber, IIR) is a commercially significant modification that enhances vulcanization characteristics and compatibility with other elastomers. scribd.com While industrial-scale halogenation is typically performed with elemental chlorine or bromine, research has demonstrated the use of tert-butyl hypochlorite as a viable chlorinating agent. google.comnih.gov In one documented process, a solution of butyl rubber in an inert solvent, such as hexane, is treated with tert-butyl hypochlorite. google.com The reaction can be conducted in stages; for instance, by first introducing a majority of the chlorinating agent, allowing the reaction to proceed for a period, and then adding the remainder to complete the functionalization. google.com Following the reaction, the resulting chlorobutyl rubber solution is neutralized, often with a mixture of sodium hydroxide (B78521) and sodium sulfite, before the final polymer is isolated. google.com This method allows for the controlled introduction of chlorine into the polymer structure. google.com
Beyond butyl rubber, tert-butyl hypochlorite is valued for its efficacy in functionalizing other polymer systems where traditional halogenating agents may be less suitable. For example, it has been used for the chlorination of polysiloxanes. In such applications, tert-butyl hypochlorite can be preferred over inorganic hypochlorites like sodium hypochlorite due to better compatibility with the polymer and solvent system, operating on the "like dissolves like" principle. mdpi.com It has also been employed to create N-halamine structures on polymers, imparting antibacterial properties. nih.gov In a specific instance, a polymer was chlorinated using tert-butyl hypochlorite to achieve a 9% degree of chlorination, which corresponded to an oxidative chlorine content of 7,134 ppm. nih.gov Furthermore, tert-butyl hypochlorite can be used to introduce active benzylic chlorine atoms into polystyrene, which can then serve as initiation sites for subsequent grafting polymerizations. google.com
The research findings on the use of tert-butyl hypochlorite for polymer functionalization are detailed in the table below, summarizing reaction parameters and outcomes for different polymer substrates.
Research Findings on Polymer Functionalization with Tert-Butyl Hypochlorite
| Polymer Substrate | Reagent System | Solvent | Reaction Conditions | Result | Reference |
| Butyl Rubber | tert-Butyl hypochlorite | Hexane | 50 °C, 0.25 MPa, 30 min total | 1.3 wt. % Chlorine Content | google.com |
| Butyl Rubber | 1,1-dimethylpropyl hypochlorite | Not specified | 30 °C, 30 min | Not specified | google.com |
| Butyl Rubber | 1,1-dimethylallyl hypochlorite | Not specified | 20 °C, 120 min | Not specified | google.com |
| Polystyrene | In situ formed tert-butyl hypochlorite (from t-butyl alcohol, chlorine gas, NaOH) | Methylene chloride | Not specified | Introduction of active benzylic chlorines | google.com |
| Barbituric acid-based polysiloxane | tert-Butyl hypochlorite | Not specified | Room temperature, overnight | Chlorination of cyclic imide N-H sites | mdpi.com |
| Cationic itaconate polymer P(DMHI-Q) | tert-Butyl hypochlorite | Not specified | Not specified | 9% degree of chlorination (7134 ppm Cl) | nih.gov |
Selectivity, Regioselectivity, and Stereoselectivity in Butyl Hypochlorite Mediated Reactions
Factors Governing Chemo- and Regioselectivity
The ability to direct the chlorination or oxidation to specific sites within a molecule (regioselectivity) and to differentiate between various functional groups (chemoselectivity) is paramount in synthetic chemistry. Butyl hypochlorite's reactivity is influenced by a combination of inherent chemical properties and external experimental parameters.
This compound-mediated C-H chlorination of aliphatic amides, for instance, demonstrates site selectivities that are governed by both steric and electronic effects of the substrate. researchgate.net In radical chlorination reactions involving tBuOCl, the relative reactivity of C-H bonds follows a trend where primary < secondary < tertiary hydrogens in aliphatic hydrocarbons, α-methylated toluenes, and phenylmethanes exhibit increasing reactivity. The selectivities observed in these reactions are somewhat greater than those seen with chlorine atom reactions. researchgate.net Inductive effects also play a role in the chlorination of aliphatic primary and secondary amines. researchgate.net
While the O-Cl bond of tBuOCl is susceptible to homolysis, forming a tert-butyloxy radical, this radical can be promiscuous in hydrogen atom abstraction. This inherent promiscuity can lead to the formation of multiple products, particularly with complex molecular substrates, unless specific reaction methodologies or a large excess of the substrate are employed. nih.gov However, strategic reagent design can modulate this selectivity. For example, by increasing the steric hindrance of an aminium radical precursor (e.g., 2,2,6,6-tetramethylpiperidine), the site selectivity of C-H chlorination can be switched (e.g., from C-2 to C-7 in sclareolide). Conversely, less hindered amines, which generate more electrophilic radicals, can confer selectivity for the omega carbon in substrates such as methylhexanoate. scientificupdate.com Nitrogen radicals, often generated through intramolecular hydrogen atom transfer (HAT) processes like the Hofmann-Löffler-Freytag reaction, are valuable intermediates for achieving selective transposition. researchgate.net
Reaction conditions, including temperature, the presence or absence of light, and the choice of solvent, significantly influence the chemo- and regioselectivity of tBuOCl-mediated transformations.
Temperature: Low temperatures, often around 0°C, are frequently preferred for tBuOCl reactions to prevent thermal decomposition of the hypohalite and to enhance selectivity. csic.essciforum.netgoogle.com However, specific transformations may require different temperature ranges; for instance, the chlorooxidation of indoles with tBuOCl can be performed at 40°C or 60°C to selectively yield different chlorinated oxindoles. researchgate.net In Baeyer-Villiger-type oxidations, optimal yields were reported at temperatures between -4°C and -20°C, with yields decreasing above 0°C. journals.co.za Conversely, for some catalytic chlorinations, such as toluene (B28343) chlorination with an iron catalyst, a temperature of 40°C in refluxing dichloromethane (B109758) can improve the yield of benzyl (B1604629) chloride. sciforum.net
Light: The presence of light can profoundly impact the reaction pathway. To avoid undesired radical reactions and decomposition of tBuOCl, many reactions are preferably conducted in the absence of light. csic.esorgsyn.org However, photoinduced C(sp3)-H chlorination of amides using tBuOCl and a compact fluorescent lamp (CFL) has been successfully reported, indicating that light can also be a deliberate tool for initiating specific radical processes. researchgate.net Some chlorination methods employing tBuOCl may even necessitate UV irradiation. sciforum.net
Solvent: The choice of solvent is crucial for controlling reactivity and selectivity. tBuOCl exhibits greater solubility in organic solvents compared to aqueous sodium hypochlorite (B82951) (NaOCl), enabling more precise control in non-polar reaction systems. While polar solvents like trifluoroacetic acid or acetic acid are sometimes preferred, apolar solvents such as acetone (B3395972) are favored for certain halogenation reactions. csic.es The combination of tBuOCl with partially proton-exchanged faujasite X (HNaX) in acetonitrile (B52724) has been identified as an efficient and highly regioselective system for the monochlorination of aromatic substrates. psu.edu Other effective solvents include dichloromethane, light petroleum, and nitromethane, though their selectivities might be lower than with tBuOCl and excess reagent. Anhydrous diethyl ether can offer exceptional regioselectivity but often at the expense of conversion. psu.edu The polarity of the solvent, alongside temperature, can be adjusted to fine-tune the reactivity of tBuOCl. Furthermore, the type of alcohol used as a co-solvent can influence reaction rates, with rates decreasing in the sequence methanol (B129727) > 1-propanol (B7761284) > 2-propanol for certain chlorinations. journals.co.za
The following table illustrates the influence of various alcohol co-solvents on the yields of a Baeyer-Villiger-type oxidation reaction mediated by tBuOCl:
Table 1: Influence of Alcohol Co-solvents on Reaction Yields in tBuOCl-Mediated Baeyer-Villiger-type Oxidation
| Alcohol Co-solvent | Temperature (°C) | Yield (%) |
| 2-Propanol | -12 | 74–86 |
| Ethanol | -12 | 69–77 |
| Methanol | -26 | 57–69 |
| t-Butyl Alcohol | -12 | 53–60 |
Similarly, the solvent choice impacts the regioselectivity and conversion in toluene chlorination reactions involving tBuOCl and zeolite catalysts:
Table 2: Influence of Solvent on Toluene Chlorination with tBuOCl/Zeolite
| Solvent | Regioselectivity (para-chlorotoluene) | Conversion |
| Tetrachloromethane | Almost quantitative ring chlorination | High |
| Acetonitrile | High | Efficient |
| Diethyl Ether | Tremendous | Very Poor |
| Dichloromethane | Lower | Efficient |
| Light Petroleum | Lower | Efficient |
| Nitromethane | Lower | Efficient |
Diastereoselective and Enantioselective Control Strategies
Stereochemical control, encompassing both diastereoselectivity (control over relative stereochemistry) and enantioselectivity (control over absolute stereochemistry), is a critical challenge and objective in organic synthesis. This compound has found application in systems designed to achieve such control.
tBuOCl can be utilized in catalytic systems for enantioselective dichlorination reactions. nih.gov The broader field of stereochemical control in halogenation, including reactions involving tBuOCl, relies on various strategies: stereospecific reactions (e.g., SN2′ displacements, alkene halogenation, halofunctionalization), stereoselective reactions governed by substrate control, and those influenced by reagent or catalyst control. nih.gov The diastereoselectivity of Z- and E-alkenes has been investigated and rationalized in oxychlorination reactions that employ tBuOCl and water. rsc.org The introduction of a stereogenic center within a molecule can open pathways for diastereo- and/or enantioselective synthesis in subsequent reactions. csic.es
Modulation of Selectivity by External Additives and Catalysts
The selectivity of tBuOCl-mediated reactions can be significantly modulated through the judicious use of external additives and catalysts. These agents can steer the reaction towards desired products by influencing reaction pathways, rates, and transition states.
Catalysts: Zeolite catalysts, particularly partially proton-exchanged faujasite X (HNaX), have been shown to considerably enhance the selectivity of tBuOCl-mediated chlorination of toluene and other aromatic compounds. Zeolites contribute to this enhanced regioselectivity by exerting shape-selectivity within their porous structures. psu.educardiff.ac.uk A novel iron-catalyzed method employing tBuOCl has been developed for the chlorination of aromatic compounds, achieving high conversion and selectivity under mild conditions. For instance, iron(II) bromide (FeBr2) has been successfully used as a catalyst for the chlorination of toluene to benzyl chloride. sciforum.net Silver catalysts, such as Ag(phen)2OTf, can also be used in conjunction with tBuOCl to achieve selective chlorination of tertiary and benzylic sp3 C-H bonds. scientificupdate.com Furthermore, N-heterocyclic carbenes, exemplified by SIPr·HCl, can promote N-H chlorination reactions when used with tBuOCl. researchgate.net
The following table summarizes the roles of various catalysts and additives in modulating the selectivity of tBuOCl reactions:
Table 3: Catalysts and Additives in this compound-Mediated Reactions
| Catalyst/Additive | Effect on Selectivity/Yield | Substrate Example |
| HNa faujasite X | High regioselectivity | Toluene, aromatic compounds |
| Iron(II) bromide (FeBr2) | High conversion and selectivity | Toluene, aromatic compounds |
| Ag(phen)2OTf | Selective chlorination | Tertiary and benzylic C-H bonds |
| SIPr·HCl | Promotes N-H chlorination | Amides |
| (Diacetoxyiodo)benzene (DIB) | Facilitates chlorine atom transfer | Amides |
| 2-Propanol (co-solvent) | Highest yields (Baeyer-Villiger-type) | Pyrrolylketone |
| Methanol (co-solvent) | Faster chlorination rate | 3-methylthiophene (B123197) |
Catalytic Systems in Butyl Hypochlorite Chemistry
Transition Metal Catalysis
Transition metal catalysts are instrumental in activating butyl hypochlorite (B82951) for a range of organic reactions, enabling transformations that would otherwise be challenging or less efficient.
Silver-based catalysts have demonstrated considerable utility in promoting decarboxylative functionalization reactions that involve butyl hypochlorite. A prominent example is the silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids. This process represents a catalytic adaptation of the Hunsdiecker reaction, facilitating the conversion of readily available carboxylic acids into chlorinated products under mild reaction conditions acs.orgnih.govcas.cnresearchgate.net.
Specifically, the use of Ag(Phen)2OTf as a catalyst enables aliphatic carboxylic acids to undergo efficient decarboxylative chlorination when treated with tert-butyl hypochlorite (a common form of this compound). This methodology is notable for its high yields, chemoselectivity, broad substrate scope, and functional group compatibility, thereby increasing its practical value in organic synthesis. Mechanistic studies suggest a silver(II)-mediated radical pathway, involving single electron transfer followed by chlorine atom transfer. The reactivity of carboxylic acids in this catalytic process generally follows the order: aromatic << primary alkyl < secondary alkyl < tertiary alkyl ≈ benzylic acs.orgnih.govcas.cnresearchgate.net.
Iron-containing catalysts have emerged as effective systems for the chlorination of aromatic compounds using tert-butyl hypochlorite. These systems are recognized for achieving high conversion rates and selectivity, addressing some limitations associated with conventional chlorination methods, which often generate substantial waste or necessitate harsh reaction environments sciforum.netsciforum.net.
Research has highlighted the effectiveness of various iron catalysts, including FeCl2·4H2O, FeCl2·6H2O, Fe(C5H5)2, and FeBr2, in facilitating the chlorination of arenes. For instance, the chlorination of toluene (B28343) with tert-butyl hypochlorite, catalyzed by an iron-containing catalyst such as FeBr2, can yield benzyl (B1604629) chloride and dichlorobenzyl chloride. Optimal conditions, such as a reaction temperature of 40 °C in refluxing CH2Cl2 for 14 hours, have been reported to achieve a 65% yield of benzyl chloride. The application of ultrasound can further expedite the reaction, leading to 80% toluene conversion within 3 hours sciforum.net.
Iron-catalyzed methods have also been successfully applied to the synthesis of highly chlorinated aromatic compounds, such as the quantitative (100% yield) preparation of 1,4-dichloro-2,3,5,6-tetramethylbenzene from durene. Furthermore, phenol (B47542) and its derivatives, including anisole (B1667542) and 4-nitrophenol, can be quantitatively chlorinated using tert-butyl hypochlorite in the presence of iron-containing catalysts, demonstrating a pathway toward more environmentally benign industrial production of chlorinated aromatic compounds sciforum.netsciforum.net.
Table 1: Examples of Iron-Catalyzed Aromatic Chlorination with tert-Butyl Hypochlorite
| Substrate | Catalyst | Product(s) | Yield (%) | Conditions | Reference |
| Toluene | FeBr2 | Benzyl chloride, Dichlorobenzyl chloride | 65 | 40 °C, refluxing CH2Cl2, 14h (or 3h with ultrasound) | sciforum.net |
| Durene | Iron-based | 1,4-dichloro-2,3,5,6-tetramethylbenzene | 100 | Not specified, quantitative yield | sciforum.netsciforum.net |
| Phenol | Iron-based | Chlorinated phenol | Quantitative | Not specified, quantitative yield | sciforum.netsciforum.net |
| Anisole | Iron-based | Chlorinated anisole | Quantitative | Not specified, quantitative yield | sciforum.netsciforum.net |
| 4-Nitrophenol | Iron-based | Chlorinated 4-nitrophenol | Quantitative | Not specified, quantitative yield | sciforum.netsciforum.net |
| Ethylbenzene (B125841) | Iron-based | 1-(chloroethyl)benzene | >50 | Not specified, high conversion and selectivity | sciforum.net |
Beyond silver and iron, other metal-mediated systems can also influence the reactivity or selectivity of this compound in various transformations. Historically, the chlorination of aromatic compounds with tert-butyl hypochlorite sometimes involved Lewis acids such as aluminum(III), iron(III), tin(IV), or zinc(II) chlorides, although these are more commonly associated with traditional chlorination methods utilizing molecular chlorine google.com. In certain halogenation reactions, the co-catalytic presence of metal acetates alongside zeolites has been explored for enhanced selectivity mdpi.com. While detailed research findings on this compound reactions with a broad spectrum of "other" metal-mediated systems are less extensively documented in the provided sources, their general role is to activate the O-Cl bond or facilitate radical pathways, thereby improving reaction rates and influencing product distributions researchgate.netnih.gov.
Heterogeneous Catalysis and Solid Supports
Heterogeneous catalysts and solid supports offer distinct advantages, including simplified separation from reaction mixtures, reusability, and the potential for shape selectivity, making them particularly appealing for industrial applications involving this compound.
Zeolites, which are crystalline aluminosilicates possessing well-defined pore structures, serve as highly effective heterogeneous catalysts for imparting shape selectivity in aromatic chlorination reactions performed with tert-butyl hypochlorite mdpi.compsu.eduuni.lursc.orgncl.res.in. Their intrinsic ability to exert shape selectivity, whether through reactant, product, or transition state control, facilitates the preferential formation of specific regioisomers, notably para-substituted products psu.educardiff.ac.uk.
For instance, the catalytic system comprising tert-butyl hypochlorite and HNa faujasite X zeolite in acetonitrile (B52724) has been identified as an efficient and highly regioselective method for the mono-chlorination of a diverse array of mono- and di-substituted aromatic substrates under mild conditions google.compsu.edursc.org. Partially protonated faujasite X has demonstrated superior performance compared to amorphous silicas and other zeolites in terms of both efficiency and regioselectivity psu.edursc.org. This approach effectively addresses some significant drawbacks of traditional aromatic chlorination methods, which often result in mixtures of regioisomers that are challenging to separate psu.edu.
The utilization of zeolites can lead to a substantial increase in para-selectivity in the halogenation of simple aromatics when compared to amorphous silica (B1680970). Early reports, for example, highlighted the use of H-Na-X zeolites for the para-selective chlorination of monosubstituted benzenes with tert-butyl hypochlorite ncl.res.in.
Table 2: Regioselectivity in Aromatic Chlorination with tert-Butyl Hypochlorite over Zeolite HX
| Substrate | Temperature (°C) | Time (h) | Yield (%) | ortho (%) | para (%) | Reference |
| Toluene | 25 | 1 | 100 | 18 | 82 | cardiff.ac.uk |
| Ethylbenzene | 40 | 3.5 | - | 10 | 90 | cardiff.ac.uk |
Beyond zeolites, other inorganic supports, particularly silica (silicon dioxide, SiO2, PubChem CID: 24261), have been investigated for their role in chlorination reactions involving this compound. Silica gel can function as a solid support to facilitate the chlorination of aromatic substrates, although its impact on regioselectivity may be less pronounced compared to zeolites mdpi.compsu.eduuliege.be.
When tert-butyl hypochlorite is employed with acidic silica gel, it can effectively chlorinate aromatic substrates of moderate reactivity, often yielding nuclear monochlorinated derivatives in quantitative amounts. However, the isomer distributions obtained with silica as a catalyst frequently resemble those from homogeneous conditions, suggesting a limited influence on regioselectivity for certain substrates psu.eduuliege.be. For instance, the chlorination of various monosubstituted benzenes over silica yielded ortho- and para-disubstituted products, but with modest para/ortho ratios, such as 85/15 for tert-butylbenzene (B1681246) and 70/30 for anisole mdpi.com.
Despite these limitations in regioselectivity, silica offers practical advantages, including ease of setup and workup, which often lead to cleaner reactions. tert-Butyl hypochlorite is also preferred over other chlorinating agents like sulfuryl chloride (SO2Cl2) when used with silica, partly due to its superior stability to moisture and the production of innocuous tert-butyl alcohol as a byproduct, in contrast to the corrosive HCl released by SO2Cl2 uliege.be.
Other inorganic supports, such as alumina (B75360) or various metal oxides, could potentially serve as platforms for chlorination reactions by acting as Lewis acids or providing a surface for reaction. However, specific detailed research findings on this compound reactions with a broad range of "other inorganic supports" are less extensively documented in the provided search results.
Table 3: Comparison of Chlorinating Agents with Silica as Catalyst
| Chlorinating Agent | Regioselectivity (Toluene) | Stability to Moisture | Byproduct | Reference |
| tert-Butyl hypochlorite | Statistical | High | tert-Butyl alcohol | psu.eduuliege.be |
| Sulfuryl chloride | Statistical | Low | HCl, SO2 | psu.eduuliege.be |
Organocatalysis and Biocatalysis Approaches
Organocatalysis Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for promoting reactions involving tert-butyl hypochlorite. One notable application involves the N-heterocyclic carbene (NHC) SIPr·HCl, which has been demonstrated to promote N-H chlorination in a photochemical method for the C(sp3)-H chlorination of aliphatic amides researchgate.net. In this system, t-BuOCl serves as the primary chlorinating agent, and the NHC facilitates the reaction pathway, leading to site-selective chlorination.
Furthermore, the kinetics of the oxidation of bromide by tert-butyl hypochlorite have shown consistency with a general acid catalysis mechanism researchgate.net. While the specific organic nature of the acid catalyst in all reported instances is not always detailed, general acid catalysis can be mediated by organic acid components within buffer systems, influencing the reaction rate and mechanism researchgate.net.
Biocatalysis Biocatalysis, leveraging enzymes or whole cells, offers highly selective and environmentally benign pathways for chemical transformations. Tert-butyl hypochlorite has found utility in certain enzymatic reactions, demonstrating its role in biocatalytic processes . Research indicates that t-BuOCl can facilitate the hydrolysis of substrates when specific enzymes are present, thereby contributing to the understanding of enzyme-substrate interactions and potentially enabling new biocatalytic synthetic routes . While the direct catalytic role of t-BuOCl in these systems is as a reagent, its participation highlights its compatibility and utility within mild, enzyme-mediated environments.
Photochemical and Electrochemical Activation in Catalysis
Photochemical Activation Photochemical activation involves the use of light to initiate or accelerate chemical reactions. Tert-butyl hypochlorite is known to participate in reactions that can be initiated by light, often proceeding via radical chain processes researchgate.net. For instance, the reaction of t-BuOCl with toluene, which yields tert-butyl alcohol and benzyl chloride, has been shown to be a radical chain process that can be initiated by light researchgate.net.
A more recent development in this area is a photochemical method for the site-selective C(sp3)-H chlorination of aliphatic amides researchgate.net. This protocol utilizes tert-butyl hypochlorite as the chlorinating agent and a compact fluorescent lamp (CFL) as the light source. The reaction mechanism involves a photoinduced Hofmann-Löffler-Freytag chlorine atom transfer, enabling excellent yield and regioselectivity across a broad range of substrates researchgate.net. Additionally, t-BuOCl has been employed in the synthesis of chlorodiazirines, which are subsequently subjected to photochemical studies to investigate their reactivity in both solution and solid states psu.edu.
Electrochemical Activation Electrochemical activation involves using electrical energy to drive chemical reactions, often generating reactive species in situ. While tert-butyl hypochlorite itself is primarily used as a pre-formed reagent, it can be considered in the context of electrochemical halogenation methods researchgate.net. For example, in the synthesis of 3-halochromones, t-BuOCl can be used as a halogen source, serving as an alternative to methods that rely on the electrochemical oxidation of sodium halides to generate electrophilic halogen species researchgate.net. This highlights t-BuOCl's role as a convenient, pre-packaged source of electrophilic chlorine, potentially circumventing the need for electrochemical generation in certain synthetic pathways. Furthermore, kinetic studies have shown that the chlorine exchange between tert-butyl hypochlorite and chloride ions can be both acid and base catalyzed researchgate.net, which could imply potential influences in electrochemical systems where pH gradients or localized acid/base conditions might arise near electrode surfaces.
Compound Names and PubChem CIDs
Decomposition Pathways and Stability Studies of Butyl Hypochlorite
Thermal Decomposition Mechanisms and Products
The thermal decomposition of alkyl hypochlorites, including butyl hypochlorite (B82951) isomers, is a complex and highly exothermic process. icheme.org Studies using Differential Scanning Calorimetry (DSC) on n-butyl hypochlorite and 2-butyl hypochlorite reveal that the decomposition is not a simple, single-step reaction. For instance, the DSC thermogram for 2-butyl hypochlorite shows a shoulder on the main decomposition peak, indicating a multi-stage process. icheme.org
The decomposition is characterized as being autocatalytic, a behavior that complicates kinetic analysis and predictability. icheme.org This autocatalytic nature is suggested by the distinct non-symmetrical peaks observed in DSC testing of similar alkyl hypochlorites. icheme.org The process is strongly exothermic, with the potential for a significant adiabatic temperature rise, estimated to be over 1000 K under low heat loss conditions, which is accompanied by the generation of substantial quantities of gas and other volatile substances. icheme.org
Research into the thermal stability of n-butyl hypochlorite has yielded reasonably consistent data on the heat of decomposition, although variability in the peak profiles from DSC scans suggests underlying complexities in the reaction pathway. icheme.org
| Parameter | Value | Reference |
|---|---|---|
| Overall Heat Output | 1700–1800 J/g | icheme.org |
| Decomposition Character | Complex, Autocatalytic | icheme.org |
| Key Observation | Variable DSC peak profiles, with some scans showing a distinct shoulder before the main peak. | icheme.org |
Photochemical Decomposition Pathways and Radical Fragmentation
Butyl hypochlorite is highly sensitive to light, particularly ultraviolet (UV) radiation, which induces its decomposition through radical fragmentation pathways. orgsyn.orgorgsyn.org When exposed to light, tert-butyl hypochlorite decomposes to form acetone (B3395972) and methyl chloride. orgsyn.org This decomposition can be vigorous enough under UV lamp irradiation to raise the temperature of the compound to its boiling point. orgsyn.org
Detailed studies using photofragment translational spectroscopy have elucidated the precise mechanism of this photodissociation. The primary and exclusive decay pathway upon laser excitation at wavelengths of 248 nm or 308 nm is the cleavage of the oxygen-chlorine (O-Cl) bond. soton.ac.uk This homolytic cleavage results in the formation of a tert-butoxy (B1229062) radical (TBO) and a chlorine atom (Cl). soton.ac.uk
(CH₃)₃COCl + hν → (CH₃)₃CO• + Cl•
At an excitation wavelength of 248 nm, a significant portion of the available energy (approximately 60%) is released into the kinetic energy of the photofragments. soton.ac.ukacs.org The nascent tert-butoxy radicals formed during this process are often in a highly excited state. If their internal energy is sufficient, they can undergo a secondary decay. soton.ac.ukacs.org It is estimated that around 90% of the TBO radicals formed at 248 nm have enough internal energy to spontaneously decompose into a methyl radical and an acetone molecule. soton.ac.ukacs.org In contrast, at the longer wavelength of 308 nm, the resulting tert-butoxy radical is stable and does not undergo this secondary fragmentation. soton.ac.uk
| Parameter | Value | Reference |
|---|---|---|
| Primary Dissociation Products | tert-butoxy radical (TBO), Chlorine atom (Cl) | soton.ac.uk |
| Secondary TBO Decay Products (at 248 nm) | Methyl radical, Acetone | soton.ac.ukacs.org |
| Dissociation Energy D₀(TBO-Cl) | 50 kcal/mol | soton.ac.uk |
| Threshold Energy (E₀) for TBO unimolecular decay | 20 ± 3 kcal/mol | soton.ac.uk |
Factors Influencing Intrinsic Chemical Stability
The intrinsic chemical stability of this compound is relatively low, and several factors can accelerate its decomposition. guidechem.com It is considered an unstable and light-sensitive compound. guidechem.com
Key factors that negatively influence its stability include:
Light: Exposure to light, especially strong or UV light, is a primary cause of decomposition. orgsyn.orgorgsyn.org For this reason, it is recommended that the compound be stored in amber glass bottles in the dark. orgsyn.orgorgsyn.org
Temperature: Higher temperatures promote thermal decomposition. icheme.orgforceflowscales.com The compound should be stored in a refrigerator or freezer to maintain its purity and for safety. orgsyn.orgorgsyn.org It should not be heated above its boiling point to avoid vigorous decomposition. orgsyn.org
pH: The stability of hypochlorites is pH-dependent. icheme.org While this is extensively documented for inorganic hypochlorites, pH is also cited as a factor in the complex decomposition of alkyl hypochlorites. icheme.orgforceflowscales.com
Presence of Impurities: Certain metals, such as copper, iron, and nickel, can act as powerful catalysts for the decomposition of hypochlorite solutions. icheme.orgforceflowscales.com
Physical Contact with Certain Materials: Tert-butyl hypochlorite is known to react violently with rubber, necessitating the use of ground-glass joints or synthetic plastic tubing in apparatuses for its handling. orgsyn.org
Conversely, stability is enhanced by storing the compound at low temperatures, in the dark, and under an inert atmosphere. orgsyn.org It has been noted in the literature that chain branching in the alkyl group, such as in tert-butyl hypochlorite, results in a more stable compound compared to its straight-chain isomers, making it one of the most stable of the alkyl hypochlorites. icheme.orgrsc.org
Kinetic Analysis of Decomposition Processes
The kinetic analysis of this compound decomposition is challenging due to the complex and often autocatalytic nature of the reaction. icheme.org Attempts to apply model-free kinetics to DSC data for 2-butyl hypochlorite have proven unsuccessful because of significant variations in the shape, height, and temperature of the decomposition peaks between tests. icheme.org This inconsistency points to a complex reaction mechanism that cannot be described by a simple kinetic model. icheme.org
While detailed kinetic models for the thermal decomposition of this compound are not well-defined, kinetic studies have been successfully conducted on other reactions involving the compound. For example, the kinetics of the formation and hydrolysis of tert-butyl hypochlorite have been investigated, revealing that these reactions are subject to general acid-base catalysis. rsc.orgrsc.org Similarly, the kinetics of oxidation reactions using t-butyl hypochlorite as the oxidant have been studied for various substrates, such as aldehydes. researchgate.net However, these studies focus on the reaction of this compound with other reagents, not its intrinsic decomposition kinetics. The autocatalytic behavior observed during thermal degradation remains a significant barrier to establishing a satisfactory and predictive kinetic model for its decomposition. icheme.org
Analytical and Spectroscopic Characterization in Research of Butyl Hypochlorite Reactions
Spectroscopic Techniques for Mechanistic Elucidation and Product Characterization
Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of butyl hypochlorite (B82951) and its reaction intermediates and products. These techniques are crucial for confirming the identity of synthesized compounds and monitoring the progress of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H NMR) and carbon-13 (13C NMR) techniques, is fundamental for the structural elucidation of butyl hypochlorite and the products derived from its reactions. NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, their connectivity, and spatial arrangements.
For tert-butyl hypochlorite itself, 1H NMR spectra typically show a singlet corresponding to the nine equivalent protons of the tert-butyl group nih.govchemicalbook.com. Similarly, the 13C NMR spectrum reveals distinct signals for the quaternary carbon atom bonded to oxygen and chlorine, and for the three equivalent methyl carbons nih.govchemicalbook.com. Researchers frequently utilize NMR to monitor the course of chlorination reactions mediated by tert-butyl hypochlorite, observing the disappearance of starting materials and the appearance of product signals rsc.orgjournals.co.za. For instance, in studies involving the chlorination of aromatic compounds, 1H and 13C NMR spectra are recorded to confirm the formation of chlorinated products and assess their purity sciforum.net.
NMR spectroscopy is also critical in mechanistic studies. For example, in reactions of hypochlorite with t-butyl hydroperoxide, 1H NMR spectroscopy has been used to identify di-t-butyl peroxide as the main product, supporting a radical formation mechanism involving t-butyloxy radical generation nih.gov. The technique allows for the differentiation of various chlorinated isomers and the determination of their relative ratios in reaction mixtures rsc.org.
A summary of typical NMR data for tert-butyl hypochlorite is presented below:
| NMR Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 1H NMR | ~1.65 (in CDCl3) | Singlet (s) | (CH3)3C- | nih.govchemicalbook.comrsc.org |
| 13C NMR | ~85.0 (in CDCl3) | Singlet (s) | C(CH3)3 | nih.govchemicalbook.comrsc.org |
| 13C NMR | ~27.0 (in CDCl3) | Singlet (s) | CH3 | nih.govchemicalbook.comrsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its reaction products by detecting characteristic vibrational modes. While specific IR data for this compound itself is less commonly detailed in general research findings, the technique is broadly applied to characterize compounds synthesized using tert-butyl hypochlorite as a reagent rsc.orgwisdomlib.orgchimia.ch. For instance, IR spectroscopy can confirm the presence of N-Cl bonds formed during chlorination reactions, as observed in studies involving hypochlorous acid (a related hypochlorite species) and N-acetylated polysaccharides, where an additional band at 975 cm-1 was detected, indicative of N-Cl group formation uni-leipzig.de.
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for monitoring the stability and degradation of hypochlorite species and for tracking reaction progress. Tert-butyl hypochlorite solutions exhibit characteristic absorbance in the UV region, with changes in absorbance at specific wavelengths, such as 290 nm, indicating hypochlorite degradation . This makes UV-Vis spectroscopy a valuable tool for monitoring the stability of the compound during experiments and for observing its consumption in reactions uni-leipzig.deresearchgate.net. For example, the loss of hypochlorous acid (HOCl) absorption at 290 nm has been correlated with chloramine (B81541) formation in reaction mixtures uni-leipzig.de. The optical study of new compounds synthesized using tert-butyl hypochlorite can also reveal their wide band gap and non-linear optical properties through UV-Vis absorption researchgate.net.
Chromatographic Methods for Product Analysis and Purity Evaluation
Chromatographic techniques are indispensable for separating and analyzing complex reaction mixtures, determining product distribution, and evaluating the purity of isolated compounds.
Gas Chromatography (GC) for Product Distribution and Purity Determination
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds involved in this compound reactions. It is routinely applied for:
Product Distribution Analysis : GC allows for the separation and quantification of various products formed in a reaction, providing insights into reaction selectivity and side reactions journals.co.zagoogle.com. For example, in the chlorination of ethylbenzene (B125841) with tert-butyl hypochlorite, GC analysis can show the percentage of 1,1-dichloroethylbenzene, 1-chlorostyrene, 1-chloroethylbenzene, and other minor impurities google.com.
Purity Determination : GC is effective in assessing the purity of starting materials and isolated products yale.edu.
Reaction Monitoring : By analyzing samples at regular intervals, GC can track the disappearance of reactants and the formation of products over time, providing kinetic data journals.co.zajournals.co.za. For instance, the rate of formation of chlorinated products from 3-methylthiophene (B123197) with tert-butyl hypochlorite can be monitored by GC journals.co.za. GC-MS is also specifically mentioned for identifying volatile decomposition products of tert-butyl hypochlorite, such as acetone (B3395972) and methyl chloride nih.gov.
Table of GC Retention Times (Illustrative Example from a related study, actual values for this compound reactions would vary based on specific reaction and GC conditions):
| Compound | Retention Time (s) (at 230°C) | Reference |
| Ethyl 5-benzoyl-2,4-dimethylpyrrole-3-carboxylate (3a) | 165 | journals.co.za |
| Intermediate (with 2-propanol) | 165 | journals.co.za |
| Intermediate (with ethanol) | 235 | journals.co.za |
| Intermediate (with methanol) | 213 | journals.co.za |
Liquid Chromatography Techniques
Liquid chromatography techniques, particularly flash column chromatography, are extensively used for the purification of reaction products obtained from tert-butyl hypochlorite mediated reactions. This method is crucial for isolating desired compounds from complex mixtures, unreacted starting materials, and by-products rsc.orgrsc.orgmdpi.com. Silica (B1680970) gel is a common stationary phase for flash column chromatography, with various solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane (B109758)/methanol) employed as eluents depending on the polarity of the compounds being separated rsc.orgrsc.orgmdpi.com.
Medium Pressure Liquid Chromatography (MPLC) has also been reported for purification purposes in studies involving tert-butyl hypochlorite reactions journals.co.za. While High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, its direct application for the analysis of this compound itself is less commonly detailed in the provided research snippets, though it is a general method for analyzing organic compounds in solution researchgate.net.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to provide structural information through fragmentation patterns. In the context of this compound research, MS is vital for:
Molecular Identification : High-Resolution Mass Spectrometry (HRMS) is frequently employed to determine the exact mass of reaction products, which helps confirm their elemental composition and molecular formula rsc.orgmdpi.com. This is particularly important for newly synthesized compounds or complex reaction mixtures.
Fragmentation Studies : Electron Ionization (EI) mass spectrometry, and other ionization techniques, generate characteristic fragmentation patterns that serve as a "fingerprint" for a molecule rsc.orgcore.ac.uk. Analyzing these patterns can provide detailed structural information, revealing how different parts of the molecule are connected nih.govccsenet.org. For instance, in reactions involving tert-butyl hypochlorite, MS can identify volatile decomposition products .
Coupled Techniques : GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used to identify volatile components in reaction mixtures, including decomposition products of tert-butyl hypochlorite nih.gov.
Research findings often report HRMS data to confirm the calculated mass-to-charge ratio ([M+H]+, [M+Na]+, etc.) of products formed using tert-butyl hypochlorite, ensuring the correct molecular weight has been obtained rsc.orgmdpi.com.
Kinetic Analysis Techniques (e.g., Stopped-Flow Spectrophotometry)
Kinetic analysis plays a crucial role in elucidating the mechanisms and rates of reactions involving tert-butyl hypochlorite. Among the various techniques, stopped-flow spectrophotometry is particularly effective for studying rapid reactions.
Stopped-Flow Spectrophotometry Stopped-flow spectrophotometry is a powerful technique for investigating fast chemical reactions by rapidly mixing reactants and then monitoring changes in absorbance over very short timescales, often down to milliseconds. cuny.edumdpi.com This method has been employed to study the kinetics of oxidation reactions involving tert-butyl hypochlorite.
Oxidation of Bromide: Research has utilized stopped-flow spectrophotometry to investigate the kinetics of the oxidation of bromide by tert-butyl hypochlorite (tBuOCl) at 25°C and an ionic strength of 0.5 M. researchgate.net These studies revealed that the reaction exhibits first-order kinetics with respect to both bromide ([Br⁻]) and tert-butyl hypochlorite ([tBuOCl]) concentrations. researchgate.net Furthermore, linear dependencies on proton concentration (in perchloric acid medium) and buffer solution concentration were observed for the rate constant. researchgate.net Activation parameters were determined using the Arrhenius and Eyring equations, and the results were consistent with a general acid catalysis reaction mechanism. researchgate.net
General Application to Hypochlorite Species: While specific studies on tert-butyl hypochlorite with stopped-flow are detailed, the technique is broadly applicable to other hypochlorous species (e.g., sodium hypochlorite, NaOCl). For instance, rapid reactions of NaOCl with buffer components have been studied by monitoring absorption changes at wavelengths such as 325 nm, 236 nm (for HOCl), and 292 nm (for ClO⁻). cuny.educhemrxiv.orgacs.org The ability of modern stopped-flow instruments to achieve dead-times of a fraction of a millisecond allows for the investigation of very fast reactions in solutions. mdpi.com
Other Kinetic Studies and Findings Beyond stopped-flow spectrophotometry, other kinetic investigations have provided insights into the reactivity of tert-butyl hypochlorite:
Oxidation of Aldehydes: The kinetics of oxidation of various aldehydes, including formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde, by t-butyl hypochlorite have been examined in aqueous acetic acid at 308 K. researchgate.net These reactions demonstrated first-order kinetics with respect to [tBuOCl], fractional order with respect to the aldehyde, and zero-order dependence on proton concentration ([H⁺]). researchgate.net
Oxidation of s-Butyl Alcohol: Studies on the oxidation of s-butyl alcohol by t-butyl hypochlorite at 40°C showed the reaction to be first order with respect to both the substrate and the oxidant. niscpr.res.in A mechanism involving ester formation has been proposed for this reaction. niscpr.res.in
Solvent Effects: The influence of the solvent dielectric constant, specifically varying concentrations of acetic acid in water, on the oxidation rate of aromatic aldehydes (e.g., p-methoxybenzaldehyde and p-methylbenzaldehyde) by t-butyl hypochlorite has been investigated. hilarispublisher.com
Radical Reactions: The reaction of t-butyl hypochlorite with toluene (B28343), which yields t-butyl alcohol and benzyl (B1604629) chloride, has been identified as a radical chain process. researchgate.net This process can be initiated by compounds like azobisisobutyronitrile or light and is inhibited by oxygen and phenolic materials. researchgate.net Similar radical chlorination reactions occur with various saturated hydrocarbons, showing increasing relative reactivities of hydrogens in the order of primary < secondary < tertiary in aliphatic hydrocarbons, α-methylated toluenes, and phenylmethanes. researchgate.net
Titration Methods for Active Halogen Content Determination
Accurate determination of the active halogen content is crucial for assessing the purity and reactivity of tert-butyl hypochlorite. Iodometric titration is a widely accepted and convenient method for this purpose. orgsyn.orgcdnsciencepub.comtcichemicals.com
Iodometric Titration Method The principle of iodometric titration for active halogen content relies on the ability of the active chlorine in tert-butyl hypochlorite to oxidize iodide ions, liberating free iodine. This liberated iodine is then quantified by titration with a standard reducing agent. ugent.be
Procedure and Principle:
A small, weighed portion of tert-butyl hypochlorite (typically less than 0.5 g) is introduced into an iodine flask. orgsyn.org
To this, a mixture containing glacial acetic acid, water, and potassium iodide (KI) is added. orgsyn.org
The active chlorine in the tert-butyl hypochlorite reacts with the iodide ions in an acidic medium (pH 8 or less) to liberate free iodine (I₂). ugent.be
The liberated iodine, which imparts a yellow-brown color to the solution, is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). ugent.be
Starch solution is used as an indicator, which forms a dark blue complex with iodine. The titration continues until the blue color disappears, indicating the complete reduction of iodine back to iodide. ugent.be
Calculation of Active Chlorine Content: The amount of active chlorine can be calculated based on the volume and concentration of the sodium thiosulfate solution used. A common conversion factor is: 1 mL of 0.1 mol/L sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) is equivalent to 3.54 mg of active chlorine. ugent.be
Applications:
Purity Determination: Iodometric titration is a standard method for validating the purity of synthesized tert-butyl hypochlorite. orgsyn.orgcdnsciencepub.comtcichemicals.com For instance, tert-butyl hypochlorite prepared by the method of Teeter and Bell has its purity confirmed by iodometric titration. cdnsciencepub.com
Quantification of Oxidant: This method is also used to determine the total oxidant concentration in commercial hypochlorite solutions, such as sodium hypochlorite bleach. orgsyn.org
Fixed Chlorine Content: The technique has been applied to determine the amount of active chlorine fixed in materials, such as chlorinated wool, after treatment with tertiary this compound. google.com
Future Research Directions and Emerging Applications in Synthetic Organic Chemistry
Development of Novel Butyl Hypochlorite-Derived Reagents with Tailored Reactivity
Research is moving towards modifying or co-opting tert-butyl hypochlorite (B82951) (BuOCl) to create novel reagent systems with precisely controlled reactivity and selectivity. While BuOCl itself is a versatile chlorinating and oxidizing agent, its inherent reactivity can sometimes lead to non-selective transformations fiveable.mefishersci.com. Future directions involve:
Chiral Auxiliaries and Catalysts: Integrating BuOCl into systems with chiral auxiliaries or enantioselective catalysts could enable asymmetric chlorination and oxidation reactions, opening pathways to enantiomerically pure chlorinated products.
Supported Reagents: Immobilizing BuOCl or its active species onto solid supports, such as zeolites, offers significant advantages. For instance, a tert-butyl hypochlorite/HNa faujasite X system in acetonitrile (B52724) has demonstrated efficient and highly regioseelective mono-chlorination of various aromatic substrates under mild conditions, suitable for large-scale applications. chemeo.com This approach enhances reusability, simplifies purification, and improves control over reactivity.
Precursor Design: Developing new precursors or in-situ generation methods for BuOCl or related species could lead to reagents with tunable reactivity, allowing for finer control over reaction pathways and product distribution. The inherent byproduct of tert-butanol (B103910) from BuOCl reactions, being a bulky and relatively inert alcohol, can be advantageous compared to byproducts from other chlorinating agents like N-chlorosuccinimide (NCS), suggesting potential for designing systems where byproduct management is simplified ontosight.ai.
Expansion of Substrate Scope and Novel Reaction Types
The utility of tert-butyl hypochlorite is continuously being expanded to new chemical transformations and a wider array of substrates, pushing the boundaries of synthetic accessibility.
Heterocycle Functionalization: Recent studies highlight BuOCl's effectiveness in the chlorooxidation of indoles, chlorination of 2-oxindoles, and decarboxylative chlorination of indole-2-carboxylic acids, leading to diverse chlorinated oxindole (B195798) and indole (B1671886) derivatives fiveable.mefishersci.com. This demonstrates its capacity for complex heterocycle functionalization. The ability to selectively obtain different chlorinated products (e.g., 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles) by simply switching substrates underscores its tunable reactivity fiveable.mefishersci.com. Crucially, various synthetically useful functional groups, such as halogen atoms, cyano, nitro, and methoxycarbonyl groups, remain intact during these transformations, which is vital for late-stage functionalization in drug discovery fiveable.mefishersci.com.
Ring Transformations: BuOCl has been successfully employed in novel ring expansion reactions, converting 1,3-dithiolanes and 1,3-dithianes into dihydro-1,4-dithiins and dihydro-1,4-dithiepines, respectively, under mild conditions and short reaction times wordpress.com. This represents a powerful new synthetic tool for constructing larger sulfur-containing heterocyclic rings.
Multi-component and Cascade Reactions: Exploring BuOCl in multi-component reactions or cascade sequences could enable the rapid construction of molecular complexity. Its role in the modular and practical diamination of allenes further exemplifies its potential in facilitating novel bond-forming events ontosight.ai.
Green Chemistry and Sustainable Synthetic Methodologies Utilizing this compound
While traditional electrophilic chlorinating agents, including tert-butyl hypochlorite, have historically posed environmental challenges due to their toxicity and reactivity, and often poor atom economy iza-online.org, future research is focused on developing greener and more sustainable applications.
Catalytic Systems and Reduced Stoichiometry: Developing catalytic cycles where BuOCl is regenerated or used in substoichiometric amounts would significantly improve atom economy and reduce waste.
Solvent Minimization and Alternatives: Employing benign or solvent-free conditions, or using greener solvents like acetonitrile, as demonstrated in the faujasite X-catalyzed chlorination chemeo.com, can drastically reduce the environmental footprint.
Waste Valorization: Strategies to valorize the tert-butanol byproduct or other reaction waste streams could contribute to a more circular chemical economy. The mild reaction conditions and absence of toxic waste disposal reported for the ring expansion of dithiolanes with tert-butyl hypochlorite highlight a promising direction for sustainable synthesis wordpress.com.
Integration with Flow Chemistry and Automated Synthesis Platforms
The inherent reactivity and potential hazards of tert-butyl hypochlorite make it an ideal candidate for integration into flow chemistry and automated synthesis platforms. These technologies offer unparalleled control over reaction parameters, enhancing safety, efficiency, and scalability.
Enhanced Safety and Control: Flow chemistry systems provide precise control over temperature, pressure, and mixing, which is crucial for handling reactive reagents like BuOCl, known for its flammability and exothermic decomposition under certain conditions iza-structure.org. This mitigates risks associated with large-scale batch reactions.
Improved Reaction Performance: Continuous flow systems facilitate enhanced mass and heat transfer, leading to higher yields, faster reaction rates, and improved selectivities compared to conventional batch processes webmineral.com. This is particularly beneficial for reactions involving highly reactive intermediates generated by BuOCl.
Automated Optimization and Scale-up: Automated synthesis platforms, often integrated with flow reactors, allow for rapid optimization of reaction conditions and seamless scale-up from laboratory to industrial production webmineral.com. This accelerates the development and manufacturing of chlorinated compounds.
Advanced Computational Studies for Predictive Reaction Modeling
Computational chemistry plays a pivotal role in understanding and predicting the behavior of tert-butyl hypochlorite, guiding the design of new reactions and reagents.
Mechanistic Elucidation: Advanced computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the reaction mechanisms involving BuOCl, including transition states, intermediates, and energy profiles. For example, QM/CG-MM methods in DFT have been applied to model the reaction of tert-butyl hypochlorite with the benzyl (B1604629) radical in carbon tetrachloride solvent, accurately reproducing radial distribution functions and three-body correlations.
Reactivity and Selectivity Prediction: By accurately modeling electronic structures and reaction pathways, computational studies can predict the reactivity and selectivity of BuOCl with various substrates, including regioselectivity and stereoselectivity. This can inform the rational design of novel BuOCl-derived reagents or reaction conditions to achieve desired outcomes. Computational design of highly electron-deficient oxidants using DFT calculations is a promising area that could be extended to BuOCl derivatives.
Virtual Screening and Catalyst Design: Computational tools can be used for virtual screening of potential catalysts or additives that could enhance BuOCl's performance or mitigate its drawbacks. Predictive modeling can also assist in estimating environmental, health, and safety hazards associated with new chemical structures, reducing the need for extensive experimental testing.
Compound Names and PubChem CIDs
(Note: "Interactive Data Table" indicates how this table would ideally function in a digital environment, allowing users to sort or search. For this text-based output, it is presented as a static markdown table.)
Q & A
Q. What are the established laboratory synthesis protocols for butyl hypochlorite, and how do reaction conditions influence yield?
this compound (tert-butyl hypochlorite, CAS 507-40-4) is typically synthesized via chlorination of tert-butanol using chlorine gas or hypochlorous acid under controlled conditions. Key factors include temperature (0–5°C to minimize decomposition), stoichiometric ratios of reactants, and inert atmospheres to prevent side reactions. Purity can be assessed via gas chromatography or NMR, with yields optimized by slow addition of chlorine to avoid exothermic runaway reactions. Storage in dark, airtight containers at low temperatures (−20°C) is critical due to its thermal instability .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
Stability studies should employ accelerated aging tests at elevated temperatures (e.g., 25°C, 40°C) with periodic sampling. Analytical methods like iodometric titration or HPLC can quantify active chlorine content over time. Compatibility with storage materials (e.g., glass, PTFE) must be verified, as this compound reacts with polypropylene and polyethylene (). Degradation kinetics can be modeled using Arrhenius equations to predict shelf life under standard lab conditions .
Q. What safety protocols are essential for handling this compound in experimental setups?
Use fume hoods, chemical-resistant gloves (nitrile or neoprene), and eye protection. Avoid contact with reducing agents, organic materials, or metals to prevent explosive reactions. Emergency procedures should include neutralization with sodium thiosulfate and immediate rinsing for spills. Ventilation systems must prevent vapor accumulation, as this compound decomposes to toxic gases (e.g., Cl₂) under heat .
Advanced Research Questions
Q. How can orthogonal experimental designs optimize reaction parameters for this compound-mediated oxidations?
Adopt a factorial design (e.g., 5×8 matrix) to test variables like concentration (0.1–1.0 M), solvent polarity (hexane vs. acetonitrile), and temperature (0–30°C). Replicate experiments (n=4) ensure statistical robustness. Use ANOVA to identify significant factors (p<0.05) and regression models (R² >0.9) to predict optimal conditions. For example, lower temperatures may reduce side reactions, while polar solvents enhance electrophilic activity .
Q. What advanced analytical techniques resolve contradictions in this compound’s reactivity with biomolecules?
Conflicting data on oxidative damage (e.g., protein vs. lipid peroxidation) require tandem mass spectrometry (LC-MS/MS) to identify specific adducts. Fluorescence assays (e.g., using DCFH-DA) can quantify ROS generation, but control for solvent interference (e.g., DMSO increases background signals) ( ). Pair kinetic studies (UV-Vis monitoring) with DFT calculations to elucidate reaction mechanisms .
Q. How do solvent interactions affect this compound’s reactivity in complex biological systems?
Solvent choice critically modulates reactivity: nonpolar solvents stabilize the hypochlorite moiety, while polar aprotic solvents (e.g., DMSO) enhance electrophilicity but may artifactually inflate ROS measurements ( ). Use compartmentalized assays (e.g., lipid bilayers vs. aqueous phases) to mimic physiological environments. Validate findings with isotopic labeling (¹⁸O-ClO⁻) to track chlorine transfer pathways .
Q. What statistical approaches reconcile discrepancies in concentration-dependent effects on substrate oxidation?
Biphasic responses (e.g., activation at low concentrations vs. inhibition at high concentrations) suggest competing reaction pathways. Apply segmented regression or mixed-effects models to identify inflection points. For instance, and show that sodium hypochlorite’s germination effects peak at 2–4% but decline above 6% due to oxidative damage—a framework applicable to this compound’s dose-response studies .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate findings across studies, weighting results by sample size and methodological rigor.
- Reagent Purity : Characterize commercial this compound batches via FTIR to detect impurities (e.g., tert-butanol residues) that skew reactivity .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, detailing synthesis protocols, hazard controls, and statistical methods to ensure reproducibility ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
